Hexachlorocyclohexane
Description
This compound (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation.
Beta-hexachlorocyclohexane is the beta-isomer of this compound. It has a role as a persistent organic pollutant. It is an organochlorine pesticide and a this compound.
Pepsin is a potent enzyme in gastric juice that digests proteins such as those in meat, eggs, seeds, and dairy products. Studies on gastric digestion from 1820-1840 led to the discovery of pepsin as the substance which, in the presence of stomach acid, causes nutrients including meat or coagulated egg whites to dissolve. Soon afterward, it was shown that these protein nutrients were cleaved by pepsin to products called peptones. Pepsin is often used as a replacement enzyme for those with pancreatic insufficiency. Stimulation of the pancreas and therefore enzymatic digestion of food is a tightly controlled and is a hormonally mediated process. Any changes or conditions affecting metabolic steps for successful digestion and absorption negatively affect pancreatic enzymatic secretion, entry into the intestine, functionality once inside the intestine, and appropriate mixing with foods/nutrients. Many causes of pancreatic insufficiency require that enzyme replacement therapy is started, including cystic fibrosis, pancreatic cancer, acute and chronic pancreatitis, as well as pancreatic surgery. Pepsin is approved by the FDA and is used in food at levels not to exceed current good manufacturing practice. Interestingly, it has been used as a marker for laryngopharyngeal reflux (LPR), which is a common illness of otolaryngology (ear, nose and throat specialist) visits. Interestingly, recent research has suggested that pepsin participates in the digestion of nucleic acids.
This compound (all isomers including lindane) can cause cancer according to an independent committee of scientific and health experts.
An organochlorine insecticide that has been used as a pediculicide and a scabicide. Lindane has been banned in California, United Kingdom, Australia, and many western countries due to concerns about neurotoxicity and adverse effects on the environment. In Canada, Lindane is not recommmended as a first-line therapy due to reports of resistance, neurotoxicity, and bone marrow suppression, but has been approved by the FDA as a second-line therapy for topical treatment of pediculosis capitis (head lice), pediculosis pubis (pubic lice), or scabies in patients greater than two years of age who cannot tolerate or have failed first-line treatment.
Beta this compound(beta-HCH) is one of eight isoforms of the commercially manufactured chemical this compound. It is used as an insecticide on fruit, vegetables, and forest crops and is also available as a prescription (lotion, cream, or shampoo) to treat head and body lice, and scabies. (L108). beta-HCH causes nonestrogenic immune function changes in the adult mouse without gross changes in lymphoid organ weight, histology, or cellularity.
This compound, Delta- is one of eight isoforms of the commercially manufactured chemical this compound. It is used as an insecticide on fruit, vegetables, and forest crops and is also available as a prescription (lotion, cream, or shampoo) to treat head and body lice, and scabies. (L108)
This compound, Alpha- is one of eight isoforms of the commercially manufactured chemical this compound. It is used as an insecticide on fruit, vegetables, and forest crops and is also available as a prescription (lotion, cream, or shampoo) to treat head and body lice, and scabies. (L108)
Technical grade this compound is a manufactured chemical that typically consists of the alpha, beta, delta, epsilon, and gamma isomers of this compound. It is used as an insecticide on fruit, vegetables, and forest crops and is also available as a prescription (lotion, cream, or shampoo) to treat head and body lice, and scabies. (L108)
See also: Lindane (has subclass); delta-Hexachlorocyclohexane (has subclass); Beta-Hexachlorocyclohexane (has subclass) ... View More ...
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6-hexachlorocyclohexane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYXXMFPNIAWKQ-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C6H6Cl6, Array | |
| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
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| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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DSSTOX Substance ID |
DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407 | |
| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |
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| Record name | beta-Hexachlorocyclohexane | |
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| Record name | Lindane | |
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| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |
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| Record name | delta-Hexachlorocyclohexane | |
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| Record name | epsilon-Hexachlorocyclohexane | |
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| Record name | (+)-α-Hexachlorocyclohexane | |
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Molecular Weight |
290.8 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR. | |
| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
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| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Solubility |
Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor | |
| Record name | Lindane | |
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| Record name | Hexachlorocyclohexanes | |
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| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Density |
1.675, 1.9 g/cm³ | |
| Record name | Hexachlorocyclohexanes | |
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| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Vapor Pressure |
VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C | |
| Record name | Hexachlorocyclohexanes | |
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Impurities |
The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane. | |
| Record name | Hexachlorocyclohexanes | |
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Color/Form |
White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/ | |
CAS No. |
608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2 | |
| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
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| Record name | Cyclohexane, 1,2,3,4,5,6-hexachloro- | |
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| Record name | Lindane [USAN:USP:INN:BAN] | |
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| Record name | alpha-Hexachlorocyclohexane | |
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| Record name | beta-Hexachlorocyclohexane | |
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| Record name | HCH [ISO] | |
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| Record name | epsilon-HCH | |
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| Record name | zeta-HCH | |
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| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points. | |
| Record name | Lindane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00431 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexachlorocyclohexanes | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Environmental Distribution and Transport of Hexachlorocyclohexane Hch Isomers
Global Atmospheric Transport and Cycling of HCH Isomers
The atmosphere serves as a primary pathway for the long-range transport of HCH isomers from their source regions to remote areas of the planet.
The long-range atmospheric transport of HCH isomers is facilitated by several interconnected mechanisms. The "grasshopper effect" describes a process where these semi-volatile compounds evaporate in warmer regions, travel in the atmosphere, and are then deposited in cooler areas. copernicus.orgcopernicus.orgnasa.gov This process can occur in multiple stages, a phenomenon known as "multi-hop transport," allowing for their gradual migration towards higher latitudes. copernicus.orgcopernicus.orgnasa.gov This step-wise movement is a key factor in the global distribution of these pollutants.
Global distillation is a broader concept that encompasses the "grasshopper effect," leading to the accumulation of persistent organic pollutants (POPs) like HCH in the colder regions of the world, particularly the poles. interregeurope.eugreenpeace.to This happens because lower temperatures at high latitudes favor the deposition of these chemicals from the atmosphere. interregeurope.eu The different HCH isomers exhibit varying volatility, which influences their transport potential. For instance, α-HCH and γ-HCH are more volatile compared to the β-HCH isomer. nih.govacs.org This difference in volatility leads to a "global fractionation" process, where the relative composition of HCH isomer mixtures changes with latitude. osti.gov
HCH isomers are removed from the atmosphere through wet and dry deposition. nih.gov Wet deposition, which includes rain and snow, is a significant removal pathway. nih.gov Dry deposition involves the settling of particles and direct gas exchange with surfaces. The rates of deposition can vary seasonally. For example, in the southern Baltic Sea, dry deposition flux rates for α-HCH and γ-HCH were observed to be higher in the summer compared to the winter. nih.gov
Once deposited, HCH isomers can be re-emitted back into the atmosphere from surfaces like soil and water, a process driven by factors such as temperature. copernicus.orgacs.org This re-emission, or secondary emission, contributes to the "grasshopper effect" and the ongoing cycling of these compounds in the environment. acs.orgosf.io Soils are considered a principal storage medium and a dominant secondary emission source for both α- and β-HCH after their primary use has ceased. acs.orgosf.io
To understand and predict the complex transport of HCH, scientists utilize atmospheric transport models. The Danish Eulerian Hemispheric Model for Persistent Organic Pollutants (DEHM-POP) is one such 3-D dynamical model. copernicus.orgcopernicus.orgacs.orgscience.govau.dkresearchgate.netresearchgate.netresearchgate.netcopernicus.orgcefic-lri.org This model was specifically developed to study the atmospheric transport and environmental fate of POPs in the Northern Hemisphere, with a particular focus on their transport into the Arctic. copernicus.orgcopernicus.orgacs.orgresearchgate.net
The DEHM-POP model incorporates various environmental compartments, including the atmosphere, soil, ocean water, vegetation, and snow, to simulate the exchange processes between the air and different surfaces. copernicus.orgresearchgate.net It accounts for the multi-hop transport of these chemicals. copernicus.orgcopernicus.orgacs.org The α-isomer of HCH has been used as a tracer in the development and application of this model. copernicus.orgcopernicus.orgacs.org Model simulations using DEHM-POP have been able to describe the annual averaged atmospheric concentration of α-HCH and show its transport from source regions to remote areas like the Arctic. copernicus.orgacs.org However, capturing shorter-term average concentrations can be more challenging, indicating the complexity of air-surface exchange processes. copernicus.orgacs.orgscience.gov
The global distillation process leads to the accumulation of HCH isomers in the cold polar regions. interregeurope.eu The Arctic, in particular, has been a significant sink for these compounds. nih.gov The transport to the Arctic is primarily through the atmosphere. nih.gov
Concentrations of HCH isomers are generally higher in the Arctic compared to the Antarctic. acs.org For example, a study comparing coastal sites in Greenland and Antarctica found that mean concentrations of α-HCH in Arctic seawater and sea-ice meltwater were significantly higher than in Antarctic samples. acs.org Atmospheric concentrations, however, did not show such a pronounced difference. acs.org
Interhemispheric transport of HCH does occur, but the process is relatively slow. dcceew.gov.au The Intertropical Convergence Zone acts as a barrier to the movement of air masses between the Northern and Southern Hemispheres. un.org Despite this, evidence of long-range transport to the Antarctic exists, with studies detecting HCH isomers in the air, snow, and water of the region. rutgers.edunih.gov The ratio of α-HCH to γ-HCH can be used as an indicator of the age and transport history of HCH, with higher ratios in northern systems suggesting aged HCH that has undergone long-range transport. nih.gov
Atmospheric Concentrations of HCH Isomers in Polar Regions
| Isomer | Region | Concentration (pg/m³) | Year of Measurement | Source |
|---|---|---|---|---|
| α-HCH | Arctic (Ny-Ålesund) | 31.1 - 67.1 | 2005-2009 | nih.gov |
| γ-HCH | Arctic (Ny-Ålesund) | Data not specified | 2005-2009 | nih.gov |
| ΣHCHs | Arctic (Ny-Ålesund) | 35.2 - 78.9 | 2005-2009 | nih.gov |
| α-HCH | Antarctic (King George Island) | Data not specified | 2005-2007 | nih.gov |
| ΣHCHs | Antarctic (King George Island) | 12.2 - 88.5 (for endosulfan) | 2005-2007 | nih.gov |
| α-HCH | Antarctic Air | 1.05 ± 0.30 | 1997-1998 | rutgers.edu |
| γ-HCH | Antarctic Air | Data not specified | 1990 | rutgers.edu |
Oceanic Distribution and Cycling of HCH Isomers
The world's oceans play a crucial role in the global cycling of HCH isomers, acting as both a sink and a potential secondary source.
The exchange of HCH isomers between the atmosphere and the ocean is a dynamic process. The direction and magnitude of this exchange, or gas flux, are influenced by the concentration gradient between the air and surface water, as well as by physical factors like wind speed and water temperature.
Studies have shown that for α-HCH and γ-HCH, there is often a net deposition from the atmosphere to the ocean, making the oceans a significant sink for these compounds. copernicus.orgresearchgate.net For instance, in the Atlantic and Southern Oceans, the mean net deposition for α-HCH was reported as 3800 pg m⁻² day⁻¹ and for γ-HCH as 2000 pg m⁻² day⁻¹. copernicus.orgresearchgate.net In contrast, β-HCH showed more variability, with instances of both net deposition and equilibrium. copernicus.org
However, under certain conditions, the ocean can become a secondary source, with HCH isomers volatilizing from the water back into the atmosphere. nih.gov This is particularly relevant for the more water-soluble isomers like α-HCH. The direction of the air-sea exchange can also be influenced by oceanic processes such as biological productivity. copernicus.org
Air-Sea Gas Flux of HCH Isomers
| Isomer | Oceanic Region | Flux (pg/m²/day) | Direction | Source |
|---|---|---|---|---|
| α-HCH | Atlantic and Southern Ocean | 3800 (mean) | Net Deposition | copernicus.org |
| γ-HCH | Atlantic and Southern Ocean | 2000 (mean) | Net Deposition | copernicus.org |
| β-HCH | Atlantic and Southern Ocean | <0 - 12 (volatilization), 6 - 690 (deposition) | Equilibrium/Net Deposition | copernicus.org |
| α-HCH | Northwest Pacific Ocean | -0.95 | Net Deposition | nih.gov |
| γ-HCH | Northwest Pacific Ocean | -17 | Net Deposition | nih.gov |
Oceanic Currents and Long-Range Transport in Marine Environments
Oceanic currents play a significant role in the long-range transport of HCH isomers, distributing them far from their original points of use. This is particularly true for the more water-soluble isomers. For instance, β-HCH is predominantly transported to the Arctic via long-range oceanic transport (LROT), in contrast to α-HCH, which primarily travels through the atmosphere. nih.govresearchgate.net The higher tendency of β-HCH to partition into water, due to its lower Henry's Law Constant, facilitates its slow transport in oceanic currents. nih.govresearchgate.net
Modeling studies have shown that over a 76-year period, 83% of the β-HCH loading into the Arctic Ocean occurred through ocean currents and river inflow. nih.gov This oceanic transport can be traced from mid-latitude oceans, where historical concentrations were higher, to the Arctic. utoronto.ca However, this dynamic can change over time; in the 1990s, it was observed that inflowing ocean currents began to dilute HCH concentrations in the Arctic surface ocean as global usage patterns shifted. utoronto.ca
The spatial distribution of HCH in the oceans reflects this transport, with concentrations generally decreasing from the North Atlantic to the Southern Ocean, a legacy of historical use in the Northern Hemisphere. copernicus.org Furthermore, a phenomenon known as "cold trapping" leads to increasing concentrations from the equator towards higher latitudes. copernicus.org
Sequestration and Removal Processes in Oceans (e.g., Degradative and Biological Pumps)
The ocean acts as a significant sink for HCH through a combination of physical, chemical, and biological processes. Two key mechanisms contributing to the sequestration and removal of HCH from surface waters are the "degradative pump" and the "biological pump". nih.gov
The biological pump facilitates the transport of HCHs from the surface to the deep ocean. This process begins with the uptake of HCH by phytoplankton. nih.gov When these organisms die, they, along with other organic particles, sink, carrying the associated HCH with them. nih.govwikipedia.org This sinking of particulate organic carbon is a primary pathway for sequestering carbon and associated pollutants like HCH into the deep ocean. wikipedia.orgresearchgate.net While the biological pump is a recognized mechanism for carbon sequestration, its efficiency for HCH removal can be influenced by factors such as the rate of particle sinking and degradation by zooplankton. researchgate.net
Accumulation in Marine Ecosystems and Biota
Due to its persistent and bioaccumulative nature, HCH can accumulate in marine organisms, posing a risk to ecosystems. copernicus.orgnih.gov The isomers of HCH are capable of accumulating in biota, and their presence has been detected in a wide range of marine organisms. copernicus.org
The process of bioaccumulation occurs as organisms ingest contaminated water, sediment, or prey. HCH, being lipophilic, tends to accumulate in the fatty tissues of marine animals. This can lead to biomagnification, where the concentration of HCH increases at successively higher trophic levels of the food web. nih.gov
Studies have documented the presence of HCH in various marine species. For example, research on microplastics has shown that they can accumulate HCH from seawater, which can then be transferred to organisms upon ingestion. researchgate.net The accumulation of such pollutants in marine biota can have chronic biological effects. nih.gov The widespread presence of microfibers and other microplastics in marine environments, from coastal areas to the deep sea and polar regions, provides a pervasive pathway for the accumulation and transfer of HCH within marine food webs. researchgate.net
Soil and Sediment Contamination and Distribution
Soil and sediment act as major reservoirs for HCH isomers, reflecting a long history of agricultural use and improper disposal.
Historical Contamination from Production and Usage (e.g., "Hot Spots," Unsecured Dump Sites)
The production and use of technical HCH, which contained a mixture of isomers, and the specific application of lindane (γ-HCH) have led to widespread environmental contamination. csic.esiwaponline.com The inefficient manufacturing process for lindane generated enormous quantities of waste, estimated at 4.8–7.4 million tons, which were often disposed of improperly in landfills and open dumps. csic.es
These disposal sites, along with areas of heavy agricultural application, have become "hot spots" of HCH contamination. researchgate.netpops.int For example, a former lindane production facility in Sabiñánigo, Spain, has over 150,000 tons of HCH waste present at the former production site and in nearby landfills, contaminating an estimated 900,000 cubic meters of soil over 50 hectares. csic.es Similarly, significant contamination has been documented at sites in Germany, Slovakia, and Poland. csic.es
In agricultural regions, the historical use of HCH has resulted in contaminated soils and sediments. iwaponline.com Runoff from these areas has been a major source of HCH in rivers and other water bodies. iwaponline.com Even decades after the cessation of HCH production and use, these historically contaminated sites continue to act as secondary sources of pollution. researchgate.net
Sorption and Desorption in Environmental Matrices
The distribution and mobility of HCH isomers in soil and sediment are largely governed by sorption and desorption processes. Sorption refers to the binding of HCH to soil and sediment particles, while desorption is the release of bound HCH back into the surrounding water or air.
The extent of sorption is influenced by the properties of both the HCH isomer and the environmental matrix. Key factors include the organic carbon content of the soil or sediment, the presence of clay minerals, and the specific characteristics of the HCH isomer. nih.govbioline.org.br Generally, HCH isomers with lower water solubility and higher hydrophobicity, such as β-HCH, tend to sorb more strongly to soil particles. bioline.org.br
Desorption experiments have shown that the different isomers exhibit varying desorption capacities, with the general trend being α- ≥ γ- > δ- > β-HCH. nih.gov This indicates that β-HCH is the most strongly bound and least likely to be released from soil and sediment particles. The process of aging can also increase the binding strength of HCH isomers to sediment, leading to reduced mobility and increased persistence. researchgate.net
Leaching into Groundwater and Surface Runoff
HCH present in contaminated soils can be transported to other environmental compartments through leaching into groundwater and surface runoff. nih.govcsic.es The potential for leaching is determined by the mobility of the HCH isomers in the soil, which is in turn influenced by their sorption characteristics and water solubility. cdc.gov
While HCH generally has low to moderate mobility in soils, monitoring studies have confirmed its migration to groundwater, particularly at contaminated sites. cdc.gov For instance, at a former pesticide packaging facility in Florida where HCH wastes were disposed of in unlined trenches, groundwater concentrations of α-, γ-, and δ-HCH ranged from 30 to 420 μg/L. cdc.gov Similarly, HCH released from waste deposits can leach into groundwater and surface water, leading to the contamination of aquatic ecosystems. researchgate.net
Surface runoff from agricultural areas and contaminated sites is another significant pathway for the transport of HCH into rivers, lakes, and oceans. iwaponline.com Urban stormwater runoff has also been identified as a source of HCH contamination in water bodies. cdc.gov
Data on HCH Isomer Properties and Distribution
| Isomer | Primary Transport Pathway | Relative Sorption Strength |
| α-HCH | Atmospheric | Moderate |
| β-HCH | Oceanic | High |
| γ-HCH (Lindane) | Atmospheric/Oceanic | Moderate |
| δ-HCH | - | Low to Moderate |
Note: This table provides a simplified overview. The actual behavior of each isomer can vary depending on specific environmental conditions.
Multi-compartmental Environmental Fate Modeling
Multi-compartmental environmental fate models are mathematical frameworks designed to simulate the movement and transformation of chemicals through various environmental "compartments," such as the atmosphere, oceans, soil, and vegetation. These models are crucial for predicting the long-range transport and persistence of substances like HCH.
The development of coupled atmosphere-ocean-soil models has been a significant advancement in tracking the environmental fate of HCH isomers. These models integrate the complex interactions and exchange processes between these three key environmental media.
Several models have been instrumental in simulating the historical and future behavior of HCH. For instance, the POPCYCLING-Baltic model, a non-steady-state multicompartmental mass balance model, was developed to simulate the long-term fate of α- and γ-HCH in the Baltic Sea region from 1970 to 2000. nih.govacs.org This model demonstrated that the spatial and temporal patterns of HCH are primarily controlled by chemical inputs, including direct emissions and advective inflow from other areas. nih.govacs.org Validation of the POPCYCLING-Baltic model showed that its predictions for HCH concentrations in air, seawater, and sediments were generally within a factor of 2 of measured values. nih.govacs.org
Global-scale models have also been developed. A global multicompartment model based on the ECHAM5 atmospheric general circulation model was coupled with 2-D soil, vegetation, and sea surface mixed layer reservoirs to simulate the fate of γ-HCH (lindane). copernicus.org This model predicted that while the atmosphere contains only about 1% of the total HCH burden, atmospheric transport is the key determinant of its distribution in other environmental compartments. copernicus.org Another global model, the BETR-Research multimedia contaminant fate model, was used to simulate the fate of α- and β-HCH from 1950 to 2050. acs.org
Validation of these models is a critical step and is typically achieved by comparing model predictions against long-term monitoring data from various locations. For example, the BETR-Research model's predictions for α-HCH in air and ocean water were found to be within a factor of 3 and 5, respectively, for over 70% of the measured concentrations. acs.orgosf.io Similarly, a regional model for the Liaohe River basin in China, the LRBPOP model, was validated by comparing its outputs with measured data, showing that it could reproduce absolute levels and temporal trends within an order of magnitude. nih.gov These validation exercises confirm the models' ability to reasonably simulate the real-world behavior of HCH isomers.
Table 1: Examples of Coupled Models for HCH Environmental Fate
| Model Name | Type | Application Area | Key Findings | Validation Success |
|---|---|---|---|---|
| POPCYCLING-Baltic | Regional, non-steady-state multicompartmental | Baltic Sea | HCH patterns controlled by input and advective inflow. nih.govacs.org | Predictions often within a factor of 2 of measured values. nih.govacs.org |
| ECHAM5-based Model | Global, 3-D atmospheric general circulation model | Global | Atmospheric transport is key to distribution in other compartments. copernicus.org | Successfully simulates global distribution patterns. copernicus.org |
| BETR-Research Model | Global, multimedia contaminant fate model | Global | Secondary emissions from soils and oceans control atmospheric decline. acs.org | >70% of predictions for α-HCH within a factor of 3-5 of measurements. acs.orgosf.io |
| LRBPOP Model | Regional, long-term fate model | Liaohe River Basin, China | Calculated the fate of three HCH isomers from 1952 to 2011. nih.gov | Reproduced levels and trends within an order of magnitude. nih.gov |
| Dynamic QWASI Model | Dynamic fugacity model | Lake Chaohu, China | Atmospheric advection is the major source and output of α-HCH. nih.gov | Good agreement between calculated and measured values. nih.gov |
Despite the sophistication of coupled models, predictions of the environmental fate of HCH are subject to uncertainties. Uncertainty analysis is therefore a crucial component of the modeling process, helping to identify the most influential parameters and quantify the reliability of model outputs. researchgate.netepa.gov
Sources of uncertainty in HCH fate models are numerous. They include:
Emission Inventories: Estimates of historical HCH usage and releases into the environment can be highly uncertain, leading to discrepancies between modeled and observed concentrations. nih.govosf.io Unrecognized emission sources, such as stockpiles of HCH waste, can also significantly impact model accuracy. osf.io
Physicochemical Properties: The values used for key chemical properties, such as degradation half-lives in soil and water and octanol-water partition coefficients (Kow), can vary and have a large impact on model outcomes. acs.orgmdpi.com For example, the half-lives of HCH isomers in soil are known to be strongly dependent on soil type. acs.org
Environmental Parameters: Model inputs related to environmental conditions, such as soil organic carbon content, mixing depths, and temperature, also contribute to uncertainty. acs.org For instance, temperature variations can significantly affect the volatilization of HCH from surfaces. nih.gov
Model Structure: The mathematical formulation of the model itself, including simplifications of complex environmental processes, is another source of uncertainty. epa.gov
To assess these uncertainties, modellers employ techniques like sensitivity analysis and Monte Carlo simulations. nih.govnih.govresearchgate.net Sensitivity analysis helps to identify the parameters that have the most significant influence on the model's predictions. nih.govepa.gov For example, sensitivity analyses of the LRBPOP model showed it was most sensitive to air and water advection rates, HCH application rates, and the reaction half-life in soil. nih.gov A similar analysis for a model of Lake Chaohu found that parameters related to source and degradation were most important. nih.gov
Table 2: Key Sources of Uncertainty in HCH Environmental Fate Models
| Uncertainty Source | Description | Impact on Model Prediction |
|---|---|---|
| Emission Estimates | Inaccurate historical usage data and unidentified sources (e.g., waste dumps). nih.govosf.io | Can lead to significant under or overestimation of concentrations in various compartments. osf.io |
| Degradation Half-Lives | Variability in the persistence of HCH isomers in different media like soil and water. acs.org | Affects the predicted residence time and accumulation of HCH in the environment. acs.org |
| Partitioning Coefficients | Uncertainty in values like the octanol-air (Koa) and octanol-water (Kow) partition coefficients. mdpi.commdpi.com | Influences the modeled distribution of HCH between air, water, soil, and biota. mdpi.com |
| Advective Transport | Errors in modeling the movement of HCH via air and ocean currents. nih.govnih.gov | Can misrepresent the long-range transport and delivery of HCH to remote regions. nih.gov |
| Environmental Conditions | Spatio-temporal variability in temperature, wind speed, and soil properties. acs.orgnih.gov | Affects rates of volatilization, deposition, and degradation. nih.gov |
Biotransformation and Biodegradation of Hch Isomers
Microbial Degradation Pathways of HCH Isomers
Microorganisms have developed sophisticated mechanisms to degrade the various isomers of HCH. These pathways can be broadly categorized into aerobic and anaerobic processes, each involving a unique set of enzymes and biochemical reactions.
Under aerobic conditions, the primary mechanism for HCH isomer degradation is the "Lin pathway". nih.gov This pathway has been extensively studied in bacteria, particularly in Sphingobium species. researchgate.net The Lin pathway involves a series of enzymatic steps that sequentially remove chlorine atoms from the HCH molecule, ultimately leading to intermediates that can enter central metabolic cycles. univ-ag.fr
The aerobic degradation of the γ-HCH isomer, for instance, begins with two dehydrochlorination reactions to form γ-pentachlorocyclohexene (γ-PCCH) and then 1,3,4,6-tetrachloro-1,4-cyclohexadiene (B1210607) (1,3,4,6-TCDN). researchgate.net This is followed by two hydrolytic dechlorinations to produce 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (B1199288) (2,5-DDOL). nih.gov A subsequent dehydrogenation step converts 2,5-DDOL to 2,5-dichlorohydroquinone (B146588) (2,5-DCHQ). nih.gov This initial series of reactions is often referred to as the "upper pathway". nih.gov The resulting 2,5-DCHQ is then further metabolized in the "lower pathway," which involves reductive dechlorination to chlorohydroquinone (B41787) (CHQ), ring cleavage, and eventual conversion to succinyl-CoA and acetyl-CoA, which can be utilized by the cell. univ-ag.frresearchgate.net
While the Lin pathway is effective for α-, γ-, and δ-HCH, the β-HCH isomer is notably more resistant to aerobic degradation due to its stable stereochemical conformation. nih.govresearchgate.net However, some bacteria have demonstrated the ability to transform β-HCH under aerobic conditions. nih.gov
In the absence of oxygen, HCH isomers can be degraded through anaerobic mechanisms, with reductive dechlorination being a key process. wur.nl This process is generally slower than aerobic degradation but is significant in anoxic environments like submerged soils and sediments. researchgate.net During reductive dechlorination, HCH isomers act as electron acceptors, and chlorine atoms are sequentially removed and replaced by hydrogen atoms.
The anaerobic degradation of γ-HCH can lead to the formation of intermediates such as tetrachlorocyclohexene, and ultimately to end products like benzene (B151609) and monochlorobenzene. researchgate.net Similarly, α-HCH and δ-HCH can be anaerobically transformed to chlorobenzene (B131634). nih.gov The degradation of the highly recalcitrant β-HCH isomer under anaerobic conditions has also been observed, proceeding through successive dichloroelimination reactions to form dichlorocyclohexadiene, which can then be converted to benzene and chlorobenzene. nih.govoup.com For some anaerobic microbial cultures, complete biodegradation of lindane to non-toxic end products like methane (B114726) has been demonstrated through sequential treatment. acs.org
The microbial degradation of HCH is mediated by a specific set of enzymes, primarily the "Lin" enzymes. frontiersin.orgfrontiersin.org These enzymes exhibit specificity for different HCH isomers and catalyze distinct reactions in the degradation pathways.
LinA (HCH Dehydrochlorinase): This enzyme initiates the aerobic degradation of α-, γ-, and δ-HCH by catalyzing the removal of a hydrogen and a chlorine atom (dehydrochlorination) to form a double bond. nih.govnih.gov LinA is a key enzyme in the upper pathway and does not act on the β-isomer. nih.gov
LinB (Haloalkane Dehalogenase): LinB is a hydrolytic dehalogenase that removes chlorine atoms from intermediates like β- and δ-HCH and the products of LinA activity. nih.govfrontiersin.org It plays a crucial role in the degradation of β-HCH, converting it to 2,3,4,5,6-pentachlorocyclohexanol. nih.gov In the degradation of γ-HCH, LinB catalyzes the hydrolytic dechlorination of 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN) to 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL). frontiersin.org
LinC (Dehydrogenase): This enzyme is involved in the upper pathway of γ-HCH degradation, catalyzing the dehydrogenation of 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL) to 2,5-dichlorohydroquinone (2,5-DCHQ). nih.govnih.gov
LinD (Reductive Dechlorinase): LinD is a key enzyme in the lower degradation pathway. It catalyzes the reductive dechlorination of 2,5-dichlorohydroquinone (2,5-DCHQ) to chlorohydroquinone (CHQ). researchgate.netnih.gov
Other enzymes such as LinE (ring cleavage oxygenase) and LinF (maleylacetate reductase) are also involved in the downstream pathway, further breaking down the aromatic ring structure. frontiersin.org
Table 1: Key Enzymes in HCH Degradation
| Enzyme | Abbreviation | Function | Isomers Acted Upon (Initial Step) |
|---|---|---|---|
| Hexachlorocyclohexane (B11772) Dehydrochlorinase | LinA | Dehydrochlorination | α-HCH, γ-HCH, δ-HCH |
| Haloalkane Dehalogenase | LinB | Hydrolytic dehalogenation | β-HCH, δ-HCH |
| Dehydrogenase | LinC | Dehydrogenation of diol intermediates | Intermediates from γ-HCH degradation |
| Reductive Dechlorinase | LinD | Reductive dechlorination of hydroquinone (B1673460) intermediates | Intermediates from γ-HCH degradation |
The genetic basis for HCH degradation lies in a set of genes collectively known as the lin genes. nih.gov These genes encode the enzymes responsible for the stepwise degradation of HCH isomers. The lin genes were first identified and characterized in Sphingobium japonicum UT26. researchgate.net
The core lin genes include:
linA , which codes for HCH dehydrochlorinase.
linB , which codes for haloalkane dehalogenase.
linC , which codes for dehydrogenase.
linD , which codes for reductive dechlorinase.
linE , which codes for ring cleavage oxygenase.
linF , which codes for maleylacetate (B1240894) reductase. nih.gov
These genes are often found clustered together on the bacterial chromosome or on plasmids, and their distribution among different bacterial species is thought to be facilitated by mobile genetic elements like insertion sequence IS6100. researchgate.netnih.gov The presence and organization of lin genes can vary among different HCH-degrading strains, which can influence their degradation capabilities and isomer specificity. nih.govuonbi.ac.ke For instance, some strains may possess multiple non-identical copies of a particular lin gene, such as the linA1 and linA2 genes found in Sphingobium paucimobilis B90. nih.gov The diversity and evolution of these genes are driven by the selective pressure exerted by HCH contamination in the environment. nih.gov
Microbial Diversity and HCH-Degrading Microorganisms
A wide variety of microorganisms capable of degrading HCH isomers have been isolated from contaminated soils and water worldwide. frontiersin.org These microbes belong to diverse phylogenetic groups, indicating that the ability to metabolize HCH is not restricted to a single lineage.
Numerous bacterial strains with the ability to degrade HCH have been identified and characterized. Among the most well-studied are species belonging to the genus Sphingobium (formerly Sphingomonas). csic.esuonbi.ac.ke Strains like Sphingobium japonicum UT26 and Sphingobium indicum B90A have been instrumental in elucidating the aerobic degradation pathways and the genetic basis of HCH metabolism. nih.govispub.com
Other aerobic bacteria capable of HCH degradation include:
Pseudomonas aeruginosa
Rhodanobacter lindaniclasticus
Xanthomonas species researchgate.net
Microbacterium species nih.gov
Streptomyces species csic.es
Under anaerobic conditions, several species of Clostridium, such as Clostridium rectum and Clostridium sphenoides, have been shown to degrade HCH isomers. nih.govresearchgate.net The characterization of these diverse microorganisms has provided valuable insights into the different metabolic strategies employed for HCH degradation and has highlighted the potential for using these strains in bioremediation applications. csic.es
Table 2: Examples of HCH-Degrading Bacterial Strains
| Bacterial Genus/Species | Degradation Condition | Key Characteristics |
|---|---|---|
| Sphingobium species | Aerobic | Possess the lin gene pathway for complete mineralization of several HCH isomers. |
| Pseudomonas aeruginosa | Aerobic | Capable of degrading HCH isomers. |
| Rhodanobacter lindaniclasticus | Aerobic | Known to degrade lindane. |
| Xanthomonas species | Aerobic | Utilizes lindane as a sole carbon and energy source through successive dechlorination. researchgate.net |
| Microbacterium species | Aerobic | Gram-positive bacterium that can degrade all four major HCH isomers. nih.gov |
| Streptomyces species | Aerobic | Shows versatility in bioremediating lindane-contaminated soil under various conditions. frontiersin.org |
| Clostridium species | Anaerobic | Capable of reductive dechlorination of HCH isomers. |
Microbial Consortia and Synergistic Degradation
The degradation of this compound (HCH) isomers in the environment is often more efficiently carried out by microbial consortia than by individual microbial strains. These consortia, comprising multiple species of bacteria and sometimes fungi, can exhibit synergistic interactions that enhance the rate and extent of HCH breakdown. In nature, microorganisms coexist in communities, and this communal activity allows for the division of metabolic labor to perform complex tasks, such as the degradation of persistent organic pollutants. frontiersin.org
A notable example of a successful consortium was isolated from a sugarcane field with a history of technical-grade HCH application. This consortium, consisting of nine bacterial strains and one fungal strain, demonstrated a remarkable ability to mineralize γ-HCH. nih.govacs.org After a period of acclimation, its degradation capability improved substantially; it could mineralize 300 µg/mL of γ-HCH within 108 hours, a degradation rate of 216 µg/mL per day, which is among the highest reported. nih.govresearchgate.net This consortium was also effective against α-, β-, and δ-HCH. nih.govacs.org The individual strains, however, were only capable of degrading 10 µg/mL of γ-HCH on their own, highlighting the synergistic effect of the mixed culture. nih.govresearchgate.net
Other studies have also demonstrated the power of microbial consortia. An actinobacteria consortium was reported to remove 97% of lindane, and a consortium of ten bacterial strains could simultaneously degrade both organophosphorous and organochlorine pesticides within 24 hours. frontiersin.org The synergistic effect is not limited to bacteria; combinations of bacteria and plants have also shown promise. For instance, the combination of Ochrobactrum sp. (Och1) and Canna plants resulted in a 96.74% removal rate of β-HCH from water, significantly higher than the removal rates by the bacteria or the plant alone. mdpi.com This synergy arises from the complex interactions within the community, where different members may carry out different steps of the degradation pathway or create favorable conditions for others. frontiersin.org
Table 1: Examples of Microbial Consortia Involved in HCH Degradation
| Consortium Composition | Target Isomer(s) | Degradation Efficiency | Reference |
|---|---|---|---|
| 9 bacterial strains, 1 fungal strain | γ-HCH, α-HCH, β-HCH, δ-HCH | Mineralized 300 µg/mL of γ-HCH in 108 hours after acclimation. | nih.govacs.orgresearchgate.net |
| Streptomyces consortium | Lindane (γ-HCH) | Removed 97% of lindane in liquid and slurry systems. | frontiersin.org |
| 10 bacterial strains | Organophosphorous and organochlorine pesticides | Simultaneous degradation within 24 hours. | frontiersin.org |
Metabolite Identification and Fate During Biodegradation
Under aerobic conditions, the degradation pathway, often referred to as the "Lin pathway," has been extensively studied, particularly in Sphingomonas (now reclassified into genera including Sphingobium) species. nih.govnih.gov The initial steps involve the sequential removal of chlorine atoms. For γ-HCH, the pathway typically proceeds as follows:
Dehydrochlorination: γ-HCH is converted to γ-pentachlorocyclohexene (γ-PCCH) by the enzyme dehydrochlorinase (LinA). frontiersin.orgnih.gov
Further Dechlorination: γ-PCCH is then transformed into various intermediates. One major pathway involves two more dehydrochlorination steps to form 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,3,4,6-TCDN). nih.gov
Hydrolytic Dechlorination: Another key enzyme, haloalkane dehalogenase (LinB), hydrolytically dechlorinates HCH isomers. frontiersin.orgnih.gov For instance, δ-HCH can be converted by LinB to δ-2,3,4,5,6-pentachlorocyclohexanol (PCHL) and then to δ-2,3,5,6-tetrachlorocyclohexane-1,4-diol (TCDL). nih.govresearchgate.net
Ring Cleavage: Subsequent steps involve dehydrogenase (LinC) and reductive dechlorinase (LinD), leading to metabolites like 2,5-dichlorohydroquinone (2,5-DCHQ). frontiersin.orgresearchgate.net This is then followed by ring cleavage enzymes (LinE) and further metabolism to intermediates of the Krebs cycle, such as β-ketoadipate, ultimately leading to mineralization. frontiersin.org
Under anaerobic conditions, the degradation process is primarily reductive. It often results in the formation of less chlorinated, but still potentially toxic, aromatic compounds. nih.gov A common pathway involves the dechlorination of γ-HCH to monochlorobenzene (MCB) and benzene. acs.org Other intermediates, such as tetrachlorocyclohexene and trichlorobenzene, have also been observed. nih.gov While some studies report the accumulation of chlorobenzene and benzene, others have noted their further degradation. nih.govacs.org For instance, sequential treatment with different anaerobic microbial cultures has been shown to completely biodegrade lindane to nontoxic end products, with distinct Dehalobacter populations responsible for the dechlorination of lindane to MCB and benzene, and a subsequent culture carrying out methanogenic benzene degradation. acs.org
The fate of these metabolites is highly dependent on the microbial populations present and the prevailing environmental conditions. Complete mineralization to carbon dioxide, water, and chloride ions is the ideal outcome, as it represents the complete detoxification of the parent compound. acs.orgresearchgate.net However, the accumulation of intermediate metabolites like chlorobenzenes can pose a continued environmental risk. nih.gov
Table 2: Key Metabolites in Aerobic and Anaerobic HCH Degradation
| Condition | Parent Isomer | Key Intermediate Metabolites | Key Enzymes/Processes | Reference |
|---|---|---|---|---|
| Aerobic | γ-HCH | γ-Pentachlorocyclohexene (γ-PCCH), 2,5-Dichlorohydroquinone (2,5-DCHQ), β-Ketoadipate | LinA, LinB, LinC, LinD, LinE | frontiersin.orgnih.govresearchgate.net |
| Aerobic | δ-HCH | δ-2,3,4,5,6-Pentachlorocyclohexanol (PCHL), δ-2,3,5,6-Tetrachlorocyclohexane-1,4-diol (TCDL) | LinA, LinB | nih.govresearchgate.net |
| Anaerobic | All major isomers | Pentachlorocyclohexane, Tetrachlorocyclohexene, Dichlorobenzenes, Monochlorobenzene (MCB), Benzene | Reductive dechlorination | nih.gov |
Factors Influencing HCH Biodegradation in Environmental Systems
Environmental Parameters (e.g., pH, temperature, redox conditions, organic matter content)
The efficiency of HCH biodegradation is significantly influenced by a range of environmental factors that affect microbial growth, enzyme activity, and the bioavailability of the contaminant.
pH: Microbial degradation of HCH generally occurs optimally at a near-neutral pH. For instance, a microbial consortium showed favorable degradation in a pH range of 6.0 to 8.0. nih.govacs.org Similarly, a Pandoraea species demonstrated the highest degradation of α- and γ-HCH at an initial pH of 8.0 in liquid culture and 9.0 in soil slurry. nih.gov Deviations from the optimal pH can hinder microbial growth and enzymatic processes. researchgate.net
Temperature: Mesophilic temperatures, typically between 20°C and 35°C, are generally favorable for HCH degradation. nih.govacs.org The optimal temperature for the degradation of α- and γ-HCH by a Pandoraea species was found to be 30°C in both liquid and soil slurry cultures. nih.gov While some degradation can occur at lower (5°C) and higher (60°C) temperatures, the rates are significantly reduced. researchgate.net
Redox Conditions: The presence or absence of oxygen (redox potential) determines whether aerobic or anaerobic degradation pathways are active, which in turn affects the types of metabolites formed and the potential for complete mineralization. Aerobic conditions are generally required for the complete mineralization of HCH isomers to non-toxic products. nih.gov Anaerobic degradation, while effective at initial dechlorination, can lead to the accumulation of intermediates like benzene and chlorobenzene. nih.gov
Organic Matter Content: Soil organic matter can have a dual effect on HCH biodegradation. It can serve as a source of nutrients and carbon for microbial populations, potentially enhancing degradation. nih.gov However, high organic matter content can also increase the sorption of hydrophobic compounds like HCH, reducing their bioavailability to microorganisms and thus hindering their degradation. nih.govcsic.es The affinity of HCH for organic matter is also specific to each isomer. csic.es
Bioavailability of HCH Isomers in Contaminated Matrices
The bioavailability of HCH isomers, which is the fraction of the contaminant that is accessible to microorganisms for degradation, is a critical limiting factor in soil and sediment remediation. HCH isomers are hydrophobic and tend to adsorb strongly to soil particles, particularly organic matter. nih.govcsic.es This sequestration reduces the concentration of HCH in the soil solution, making it less available for microbial uptake and degradation. csic.es
The degradation rate is often much faster in liquid or slurry conditions compared to soil, where adsorption is more pronounced. nih.gov The strong adsorption of HCH isomers is a major factor restricting microbial degradation, especially under anaerobic conditions. nih.gov Strategies to enhance bioavailability are therefore crucial for effective bioremediation. The use of surfactants, including microbially produced emulsifiers (bioemulsifiers), has been proposed to increase the desorption of soil-bound HCH. researchgate.netcsic.es Co-inoculation of HCH-degrading bacteria with bioemulsifier-producing strains has been shown to enhance the dissipation of HCH from soils. csic.es
Co-metabolism and Nutrient Supplementation for Enhanced Degradation
Many HCH-degrading microorganisms break down the pesticide through co-metabolism, where the degradation of HCH does not serve as the primary source of carbon and energy for the cell. Instead, the microbes utilize other readily available carbon sources for growth, and the enzymes produced coincidentally degrade the HCH molecules. bohrium.comnih.gov This process is critical for the removal of pollutants, especially at low concentrations. nih.gov
The addition of supplementary carbon sources can significantly enhance HCH degradation. For example, the degradation of γ-HCH by Streptomyces sp. M7 increased with higher concentrations of glucose. nih.gov Similarly, a Sphingobium sp. that could not effectively degrade HCH on its own showed 59–100% removal of all HCH isomers in the presence of 1% glucose. nih.gov However, the effect of nutrient supplementation can be complex. While low levels of glucose (100 µg/mL) had no marked effect on one consortium, a high concentration (1000 µg/mL) retarded γ-HCH degradation, possibly due to catabolite repression. nih.govacs.org In contrast, complex carbon sources like cellulose (B213188) and sawdust did not inhibit degradation. nih.govacs.org
Fungal-bacterial interactions can also play a vital role in nutrient provision. Fungi can transport nutrients through their mycelial networks from nutrient-rich to nutrient-deprived areas, facilitating the co-metabolic degradation of HCH by bacteria in oligotrophic environments. bohrium.comnih.gov Studies using stable isotope probing have provided direct molecular evidence that bacteria incorporate fungal-derived metabolites, which in turn fuels the degradation of HCH, doubling the removal rate compared to bacterial monocultures. bohrium.comnih.gov
Advanced Research in HCH Biodegradation
Current research in HCH biodegradation is focused on overcoming the limitations of natural attenuation and developing more robust and efficient bioremediation technologies. Key areas of advanced research include understanding the genetic and enzymatic basis of degradation to engineer more effective biocatalysts. The "Lin" genes (linA, linB, linC, etc.), which encode the enzymes for the upper pathway of HCH degradation, have been identified and characterized in several bacterial strains. frontiersin.orgnih.gov
Sequence differences in the primary enzymes, LinA and LinB, play a crucial role in determining their substrate specificity and ability to degrade different HCH isomers. nih.govnih.gov This knowledge is being used to explore the potential of enzyme engineering to create variants with improved catalytic efficiency and broader substrate ranges, particularly for the more recalcitrant isomers like β-HCH. nih.gov
Furthermore, advanced molecular techniques are providing deeper insights into the microbial communities and functional genes present at contaminated sites. Metagenomic approaches allow for the identification of novel degradation pathways and genes from unculturable microorganisms, which represent the vast majority of microbial life. researchgate.net This expands the known genetic reservoir for bioremediation applications. The integration of bioremediation with other technologies, such as the use of nanomaterials (nanobioremediation) and microbe-plant interactions (rhizoremediation), is also an active area of investigation aimed at enhancing the efficiency of HCH removal from the environment. frontiersin.orgresearchgate.net
Metagenomics and Metatranscriptomics for Uncovering Novel Genes and Pathways
Metagenomics and metatranscriptomics have revolutionized the study of microbial communities in environments contaminated with this compound (HCH), providing culture-independent insights into the genetic potential and functional activities of these communities. These approaches allow for the direct sequencing of DNA (metagenomics) and RNA (metatranscriptomics) from environmental samples, thereby circumventing the need to culture individual microbial species in the laboratory.
Metagenomic analysis of HCH-contaminated sites has revealed a diverse array of microorganisms involved in the degradation of HCH isomers. Studies have shown that the microbial community structure and function are significantly influenced by the concentration of HCH. For instance, at highly contaminated sites, there is a notable enrichment of bacterial phyla such as Proteobacteria, Firmicutes, and Actinobacteria. plos.orgnih.gov In contrast, areas with lower HCH concentrations may show a higher abundance of Firmicutes. plos.orgnih.gov Genera like Sphingomonas, Chromohalobacter, and Marinobacter have been identified as dominant in HCH dumpsites, with Sphingomonads being well-documented for their role in HCH degradation. researchgate.net
A key finding from metagenomic studies is the high relative abundance of genes encoding for LinA and LinB enzymes in heavily contaminated soils. plos.orgnih.gov These enzymes are crucial for the initial steps of HCH degradation. The copy numbers of linA and linB genes have been found to be significantly higher at HCH dumpsites, indicating a strong selective pressure for HCH-degrading capabilities in these environments. researchgate.net Furthermore, metagenomic approaches have been instrumental in identifying novel variants of lin genes and other genes involved in chloroaromatic degradation. researchgate.net For example, a gene-centric approach in HCH-stressed niches has shown that LinA and LinB protein sequences from metagenomes tend to cluster, suggesting an evolution of these proteins within the contaminated environment. researchgate.netinscr.co.in
Metatranscriptomics, on the other hand, provides a snapshot of the actively expressed genes within a microbial community. This technique helps in understanding which metabolic pathways are active under specific environmental conditions. In the context of HCH degradation, metatranscriptomics can reveal the expression levels of lin genes and other related catabolic genes, confirming their functional role in the in-situ bioremediation process. By analyzing the transcriptome of microbial communities in HCH-polluted environments, researchers can identify the key players and the specific degradation pathways being utilized. The integration of metagenomic and metatranscriptomic data allows for a more comprehensive understanding of the microbial ecology of HCH degradation, linking the genetic potential of a community to its actual metabolic activity. nih.govnih.govfrontiersin.org
Table 1: Dominant Microbial Phyla at HCH Contaminated Sites
| Phylum | Relative Abundance at High Contamination | Relative Abundance at Low Contamination |
|---|---|---|
| Proteobacteria | 50-50.8% | Lower |
| Firmicutes | 33.8-43% | 70% |
| Actinobacteria | 4-14.5% | Lower |
Enzyme Engineering for Improved HCH Dechlorinases
The efficiency of microbial degradation of HCH is largely dependent on the catalytic activity of key enzymes, particularly the HCH dechlorinases LinA and LinB. While naturally occurring enzymes are capable of degrading HCH isomers, their activity and stability may not be optimal for bioremediation applications. Enzyme engineering, particularly through directed evolution, offers a powerful approach to enhance the catalytic properties of these enzymes. nobelprize.orgillinois.edunih.gov
Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. nobelprize.orgnih.gov This iterative process involves generating a library of mutant genes, expressing these genes to create a diverse pool of enzyme variants, and then screening for variants with improved activity, stability, or altered substrate specificity. illinois.edu
In the context of HCH degradation, enzyme engineering efforts have focused on improving the performance of LinA and LinB. nih.gov LinA, a dehydrochlorinase, and LinB, a haloalkane dehalogenase, are the initial enzymes in the aerobic degradation pathway of HCH. nih.govresearchgate.net Variants of these enzymes, such as LinA-type1 and LinA-type2, exhibit different enantioselectivity for the transformation of HCH isomers. researchgate.net These natural variants, differing by only a few amino acids, demonstrate that minor changes in the enzyme's primary structure can lead to significant functional differences. researchgate.net
Researchers have utilized techniques like site-directed mutagenesis and gene shuffling to create novel LinA and LinB variants with enhanced catalytic efficiency and broader substrate ranges. For instance, mutations within the substrate-binding pocket of LinA have been shown to alter its activity. nih.gov By targeting specific amino acid residues for mutation, it is possible to tailor the enzyme's active site to better accommodate different HCH isomers or to increase its turnover rate. The knowledge of the crystal structures of these enzymes can further guide rational design approaches in enzyme engineering. nih.gov
The goal of engineering HCH dechlorinases is to develop robust biocatalysts that can efficiently degrade a wide range of HCH isomers under various environmental conditions. These improved enzymes could be used in bioreactors or for in-situ bioremediation strategies to accelerate the cleanup of HCH-contaminated sites. The continued application of enzyme engineering techniques holds great promise for the development of highly effective and specific biocatalysts for the detoxification of HCH and other persistent organic pollutants. frontiersin.org
Table 2: Key HCH Dechlorinases and Their Functions
| Enzyme | Enzyme Type | Function in HCH Degradation |
|---|---|---|
| LinA | Dehydrochlorinase | Initiates the degradation of α-, γ-, and δ-HCH through dehydrochlorination. frontiersin.orgresearchgate.net |
| LinB | Haloalkane Dehalogenase | Catalyzes the hydrolytic dechlorination of intermediate metabolites. frontiersin.org |
Systems Biology Approaches to Study Microbial Physiology
Systems biology provides a holistic framework for understanding the complex physiological responses of microorganisms during the degradation of HCH. By integrating data from various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—systems biology aims to construct comprehensive models of cellular processes. This approach moves beyond the study of individual genes and proteins to elucidate how entire biological systems function and respond to environmental stimuli, such as the presence of HCH.
For HCH-degrading bacteria like Sphingobium indicum, systems biology approaches have been instrumental in unraveling the intricate regulatory networks that control the expression of lin genes. nih.govwikipedia.org Genome-wide expression profiling has revealed that the linA and linB genes are induced in the presence of all four major HCH isomers. nih.gov Proteomic analysis has confirmed the expression of Lin proteins at HCH-contaminated sites, providing direct evidence of in-situ degradation activity. nih.gov
Furthermore, systems biology studies have shed light on the regulatory mechanisms governing the lin pathway. For example, analysis of the upstream region of the linA gene has identified a GntR binding site, suggesting that a transcriptional repressor may control its expression. nih.gov The dissociation of this repressor in the presence of HCH isomers is thought to induce the transcription of lin genes. nih.gov
Comparative genomics of different Sphingobium strains isolated from HCH dumpsites has provided insights into the evolution and diversification of the lin pathway. nih.gov These studies have shown that efficient HCH degraders often cluster phylogenetically and share a significant portion of their gene content. nih.gov Interestingly, some strains from contaminated sites possess incomplete lin pathways, highlighting the genetic variability within these microbial communities. nih.gov
Table 3: "Omics" Approaches in HCH Degradation Research
| "Omics" Field | Application in HCH Research | Key Findings |
|---|---|---|
| Genomics | Sequencing and comparison of genomes of HCH-degrading bacteria. nih.gov | Identification of lin genes, understanding of pathway evolution and diversity. nih.gov |
| Transcriptomics | Analysis of gene expression in response to HCH. nih.gov | Confirmation of lin gene induction by HCH isomers. nih.gov |
| Proteomics | Identification and quantification of proteins expressed during HCH degradation. nih.gov | Detection of Lin proteins at contaminated sites, confirming in-situ activity. nih.gov |
| Metabolomics | Analysis of metabolic intermediates of HCH degradation. | Elucidation of degradation pathways and identification of metabolic bottlenecks. |
Ecotoxicological Impacts and Mechanisms of Hch Isomers
Bioaccumulation and Biomagnification in Food Webs
Bioaccumulation is the process where the concentration of a substance in an organism exceeds that in the surrounding environment, while biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain. HCH isomers, due to their lipophilic nature, are readily absorbed into the fatty tissues of organisms and are resistant to metabolic degradation, leading to their accumulation and transfer through food webs.
Research has shown that different HCH isomers exhibit varying potentials for bioaccumulation. The β-HCH isomer is generally considered the most persistent and metabolically stable, leading to higher bioconcentration factors (BCF) in organisms compared to other isomers like α-HCH and γ-HCH (lindane) ijarbs.com. For instance, the BCF of β-HCH in human fat is significantly higher than that of γ-HCH ijarbs.com. This stability is attributed to the equatorial positioning of all its chlorine atoms, which confers greater resistance to metabolic breakdown ijarbs.com.
In aquatic ecosystems, HCH isomers are taken up by organisms from the water. A study on a freshwater food chain involving worms (Tubifex tubifex) and common carp (B13450389) (Cyprinus carpio) demonstrated that the accumulation factor (AF) of HCH isomers was higher in worms than in carp, indicating a greater bioaccumulation ability in the former researchgate.net. However, when the contaminated worms were used as a dietary source for the carp, a significantly higher bioaccumulation was observed in the fish, with biomagnification factor (BMF) values for all HCH isomers being greater than 1 researchgate.net. This highlights the importance of dietary intake in the trophic transfer and biomagnification of these compounds.
The biomagnification potential of HCH isomers can also differ between aquatic and terrestrial food webs. While less hydrophobic compounds like HCH isomers (with a log KOW < 5) may not biomagnify significantly in piscivorous (fish-eating) food webs, they have been shown to exhibit a high degree of biomagnification in food webs that include air-breathing animals such as birds and mammals nih.gov. For example, the predator-prey biomagnification factors for β-HCH in ringed seals and beluga whales have been reported to be substantial nih.gov. This difference is attributed to the varying efficiencies of respiratory elimination in water-breathing versus air-breathing organisms.
Table 1: Bioaccumulation and Bioconcentration Factors of HCH Isomers in Various Organisms
| Isomer | Organism/System | Factor Type | Value | Reference |
|---|---|---|---|---|
| β-HCH | Human Fat | BCF | 527 | ijarbs.com |
| γ-HCH | Human Fat | BCF | 18 | ijarbs.com |
| α-HCH | Aquatic Species (various) | BCF | 2.6 (± 0.5) | ijarbs.com |
| β-HCH | Aquatic Species (various) | BCF | 2.9 (± 0.3) | ijarbs.com |
| γ-HCH | Aquatic Species (various) | BCF | 2.5 (± 0.4) | ijarbs.com |
| HCH Isomers | T. tubifex vs. Water | AF | Higher than in carp | researchgate.net |
| HCH Isomers | Carp fed contaminated worms | BMF | > 1 | researchgate.net |
Toxicity to Environmental Organisms
The presence of HCH isomers in the environment has detrimental effects on a wide range of organisms, from microscopic soil dwellers to larger aquatic animals. The toxicity varies depending on the isomer, the organism, and the environmental conditions.
Soil microorganisms are fundamental to soil health and nutrient cycling. HCH contamination can disrupt these delicate microbial communities. Studies have shown that technical-grade HCH can negatively impact soil microbial properties, which are considered biological indicators of soil quality. The presence of HCH can lead to a reduction in soil microbial biomass and the activity of various enzymes essential for nutrient cycling nih.gov.
The impact of HCH on microbial communities is isomer-specific. For instance, in short-term experiments, only the γ-HCH (lindane) and δ-HCH isomers were found to inhibit methane (B114726) oxidation by methanotrophic bacteria, a crucial process in the global methane cycle researchgate.net. Long-term exposure to HCH pollution has been shown to lead to a less evenly distributed community of type I methanotrophs in historically contaminated soils researchgate.net. While some microbial populations may show a temporary decline after exposure to lindane, they can eventually recover to control levels ijarbs.com. Furthermore, some soil microorganisms have been found to be capable of degrading HCH isomers, with the efficiency of this bioremediation being influenced by factors such as soil texture and organic matter content capes.gov.br. Lindane has also been observed to have an inhibitory effect on soil enzyme activities such as dehydrogenase and acid and alkaline phosphatases, while increasing catalase activity pops.int.
Invertebrates, such as earthworms, are vital for soil structure and fertility and are often used as bioindicators of soil pollution. HCH isomers have been shown to be toxic to these organisms. In laboratory tests with the earthworm Eisenia fetida, lindane was found to be more acutely toxic than the pesticide deltamethrin, with a 14-day median lethal concentration (LC50) of 162.1 mg/kg of soil researchgate.net.
Beyond mortality, sub-lethal concentrations of lindane can also have significant effects. Exposure to lindane has been shown to cause dose-dependent impacts on the growth and cellulase (B1617823) activity of Eisenia fetida in both acute and sub-chronic exposure scenarios researchgate.net. Earthworms can also bioaccumulate γ-HCH from the soil. In one study, Eisenia andrei exposed to grassland soil spiked with γ-HCH had measured bioaccumulation factors (BAFs) ranging from 5 to 35 after 24 hours ijarbs.com. Another study found that earthworms bioconcentrated γ-HCH by a factor of 2.5 after an 8-week exposure to 5 ppm of the compound ijarbs.com. The bioavailability of lindane to earthworms, and thus its toxicity, can be influenced by the aging of the pesticide in the soil, with bioavailability decreasing over time nih.gov.
HCH isomers are highly toxic to aquatic organisms, including fish and invertebrates. The γ-isomer, lindane, is generally considered to be the most acutely toxic to aquatic life pops.int. The acute toxicity of lindane varies among species. For example, 96-hour LC50 values for lindane have been reported to range from 1.7 to 90 µg/L for various fish species, including trout, salmon, and bluegill capes.gov.br. For aquatic invertebrates, the 96-hour LC50 values have been reported as 460 µg/L for Daphnia and between 10-88 µg/L for scuds capes.gov.br.
Chronic exposure to lower concentrations of lindane can also have significant adverse effects. Studies have established Maximum Acceptable Toxicant Concentrations (MATC) for lindane for several aquatic species. For the invertebrate species Chironomus tentans (midge) and Gammarus fasciatus (scud), the MATC was estimated to be between 2.2 and 8.6 µg/L nih.gov. For fish species like bluegills, fathead minnows, and brook trout, the MATC was estimated to be within the range of 8.8-23.5 µg/L nih.gov. In some invertebrates, the toxicity of lindane was observed to be cumulative across generations nih.gov.
HCH isomers also bioconcentrate in aquatic organisms. Bioconcentration factors (BCFs) for HCH isomers in zebra fish under steady-state conditions were determined to be 1,100 for α-HCH, 1,460 for β-HCH, 850 for γ-HCH, and 1,770 for δ-HCH ijarbs.comnih.gov. In zebrafish (Danio rerio), exposure to lindane has been shown to cause a drop in egg production and a decrease in ovulation, indicating reproductive toxicity researchgate.net.
Table 2: Acute and Chronic Toxicity of Lindane (γ-HCH) to Selected Aquatic Organisms
| Organism | Test Type | Endpoint | Value (µg/L) | Reference |
|---|---|---|---|---|
| Rainbow Trout | 96-hour Acute | LC50 | 22 | researchgate.net |
| Daphnia magna | 48-hour Acute | EC50 | 460 | capes.gov.brresearchgate.net |
| Various Fish Species | 96-hour Acute | LC50 | 1.7 - 90 | capes.gov.br |
| Chironomus tentans (midge) | Chronic | MATC | 2.2 - 5.0 | nih.gov |
| Gammarus fasciatus (scud) | Chronic | MATC | 4.3 - 8.6 | nih.gov |
| Bluegill, Fathead Minnow, Brook Trout | Chronic | MATC | 8.8 - 23.5 | nih.gov |
Mechanisms of Ecotoxicity
The toxic effects of HCH isomers on organisms are mediated through various biochemical and physiological pathways. One of the key mechanisms of HCH-induced toxicity is the generation of oxidative stress.
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to detoxify these reactive intermediates. HCH isomers can induce the production of ROS, leading to cellular damage.
Studies have demonstrated that exposure to HCH isomers can lead to oxidative stress in a variety of organisms. In the nematode Caenorhabditis elegans, chronic exposure to environmentally relevant concentrations of lindane resulted in a significant increase in ROS production and lipofuscin accumulation, which is a marker of oxidative damage scies.org. This suggests that oxidative stress plays a crucial role in the long-term toxicity of lindane in these invertebrates scies.org.
In fish, lindane exposure has also been shown to induce oxidative stress. A study on Labeo rohita revealed that sub-lethal concentrations of lindane led to a significant increase in ROS and thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation nih.gov. Concurrently, there was a significant decrease in the activity of antioxidant enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), and peroxidase (POD), as well as a reduction in glutathione (B108866) (GSH) levels nih.gov. Similarly, in vitro studies with rainbow trout head-kidney phagocytes showed that lindane treatment increased ROS production in a dose-dependent manner ijarbs.com.
The β-HCH isomer has also been implicated in promoting oxidative stress. In human cell lines, β-HCH was found to induce an increase in the oxidized form of glutathione (GSSG), leading to a decrease in the GSH/GSSG ratio, which is a key indicator of oxidative stress nih.gov. This isomer-dependent induction of oxidative stress is a critical mechanism underlying the ecotoxicity of HCH compounds nih.gov. The generation of oxidative stress can lead to a cascade of adverse effects, including damage to lipids, proteins, and DNA, ultimately contributing to cell death and organ dysfunction.
Interference with Biochemical and Metabolic Processes in Environmental Biota
Hexachlorocyclohexane (B11772) (HCH) isomers are recognized for their significant interference with the fundamental biochemical and metabolic processes of a wide range of environmental organisms. The specific spatial orientation of chlorine atoms in each isomer results in distinct molecular properties, leading to a spectrum of isomer-specific biochemical actions. researchgate.net These actions include the disruption of critical metabolic pathways, alterations in enzyme activity, induction of oxidative stress, and interference with endocrine system functions. researchgate.net
Disruption of Metabolic Pathways
Exposure to HCH isomers can cause substantial perturbations in the metabolic pathways of aquatic organisms. In adult zebrafish (Danio rerio), exposure to lindane (γ-HCH) has been shown to induce toxicologically significant alterations in at least five key metabolic pathways. These include the pentose (B10789219) phosphate (B84403) pathway, histidine metabolism, phenylalanine metabolism, alanine/aspartate/glutamate metabolism, and the biosynthesis of phenylalanine, tyrosine, and tryptophan. Such disruptions in the metabolic equilibrium can lead to significant toxicological effects.
Table 1: Metabolic Pathways in Zebrafish Affected by Lindane (γ-HCH) Exposure
Alterations in Carbohydrate Metabolism
One of the well-documented effects of HCH in fish is the disruption of carbohydrate metabolism, often associated with acute stress syndrome. nih.gov Studies on the European eel (Anguilla anguilla) exposed to a sublethal concentration of lindane revealed significant changes in carbohydrate metabolites. nih.gov Muscle glycogen (B147801) levels decreased significantly over a 96-hour period, indicating rapid energy mobilization to cope with the toxicant-induced stress. nih.gov Concurrently, muscle glucose and pyruvate (B1213749) levels were elevated. nih.gov An increase in lactate (B86563) levels in both muscle and liver tissues was also observed, suggesting a shift towards anaerobic metabolism to meet the heightened energy demand. nih.gov
Table 2: Effects of Lindane on Carbohydrate Metabolism in European Eel (Anguilla anguilla)
Induction of Oxidative Stress
A common mechanism of HCH-induced toxicity is the generation of oxidative stress. researchgate.net Exposure to lindane has been shown to significantly increase the production of reactive oxygen species (ROS) and thiobarbituric acid reactive substances (TBARS) in fish, while concurrently decreasing the levels of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), peroxidase (POD), and glutathione (GSH). plos.org This imbalance between the production of free radicals and the organism's ability to detoxify them leads to cellular damage. The isomer-dependent generation of oxidative stress has been correlated with the activation of phospholipase A2. researchgate.net
Interference with Enzyme and Signaling Pathways
HCH isomers can differentially activate or inhibit various enzymes and disrupt cellular signaling pathways. researchgate.net For instance, γ-HCH is a known blocker of the GABAA receptor-chloride channel complex, a mechanism central to its insecticidal action and neurotoxic effects. dss.go.th In contrast, α- and δ-HCH can potentiate GABA-activated currents. researchgate.net The isomers also exhibit specific effects on calcium homeostasis; in neurons, δ- and γ-HCH stimulate Ca²+ influx, while in human neutrophils, α-, δ-, and γ-HCH, but not β-HCH, increase intracellular Ca²+ concentrations. researchgate.net
Furthermore, HCH isomers are recognized as endocrine disruptors. researchgate.net Specifically, γ-HCH and β-HCH have demonstrated weak estrogenic activity. researchgate.net Along with the α- and δ-isomers, they can also interfere with steroidogenesis, disrupting the normal synthesis and regulation of hormones essential for reproduction and development in wildlife. researchgate.net
In soil ecosystems, microbial communities play a crucial role in the degradation of HCH. The primary aerobic degradation route is the Lin pathway, which involves enzymes such as the dehydrochlorinase LinA and the hydrolytic dechlorinase LinB. nih.govnih.gov The efficiency of degradation is isomer-dependent, with β-HCH being the most recalcitrant due to its molecular structure. nih.gov The presence of HCH isomers can alter the metabolic profiles and enzymatic activities of the soil microbiota. researchgate.net
Human Health Impacts and Molecular Mechanisms of Hch Isomers
Carcinogenic Potential and Mechanisms
Promotion of Hyperproliferation and Anti-apoptotic Activity
Hexachlorocyclohexane (B11772) (HCH) isomers have been shown to interfere with fundamental cellular processes that regulate cell growth and death, contributing to adverse health outcomes. The β-isomer (β-HCH) in particular, has been observed to disrupt the cell cycle, leading to uncontrolled cell proliferation nih.gov. This is supported by findings from clonogenic cell survival assays, which measure a cell's ability to proliferate indefinitely. In these studies, the presence of β-HCH led to an increased number of cell colonies compared to controls nih.gov.
The mechanisms underlying these effects involve the activation of specific cellular signaling pathways. For instance, β-HCH can activate the STAT3 protein, a key regulator of cell survival and proliferation nih.gov. Furthermore, some environmental pollutants are known to inhibit apoptosis, the body's natural process of programmed cell death that eliminates damaged or unwanted cells nih.gov. By interfering with these pathways, HCH isomers can create an environment that favors the survival and proliferation of cells, which is a critical factor in the development of cancer.
However, the effects on cell proliferation and apoptosis can be complex and tissue-specific. Studies on the γ-isomer (lindane) in rat testes have shown that high-dose intoxication can lead to a suppression of spermatogenesis. This was characterized by a reduction in germ cell proliferation and a significant increase in germ cell apoptosis researchgate.netvfu.cz. This indicates that while some HCH isomers may promote proliferation in certain contexts, they can also induce cell death in others, particularly at high concentrations.
Stages of Carcinogenesis (Initiation, Promotion, Progression)
The International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program (NTP) have classified HCH isomers as reasonably anticipated to be human carcinogens, based on sufficient evidence from animal studies cdc.govnih.gov. The carcinogenic process is generally understood to occur in three main stages: initiation, promotion, and progression. Evidence suggests that HCH isomers are particularly active in the promotion stage.
Tumor promotion involves the expansion of initiated cells into a larger population. HCH may facilitate this by inhibiting gap junction and intercellular communication, which is a crucial mechanism for regulating cell growth. This disruption can lead to uncontrolled cell proliferation, a hallmark of tumor promotion nih.gov. Studies in rodents have demonstrated that oral exposure to technical-grade HCH or its individual isomers (α, β, and γ) can lead to an increased incidence of liver tumors cdc.govnih.gov. The α-isomer has also been shown to cause liver tumors in rats nih.gov.
While the evidence for HCH's role as a tumor promoter is significant, its complete carcinogenic profile is still under investigation. There is evidence that the γ-isomer is involved in carcinogenesis through damage to genetic material at the chromosome level, which relates to the initiation stage ccij-online.orggalaxypub.co. The long-term exposure to these compounds, which can bioaccumulate in the body, is believed to trigger multiple cellular activities that are responsible for the onset and progression of cancer nih.gov.
Neurotoxic Effects and Mechanisms
This compound is recognized as a polytropic toxic chemical that primarily targets the central and autonomic nervous systems ccij-online.orggalaxypub.co. The different isomers of HCH exhibit varying effects, with some acting as central nervous system (CNS) stimulants and others as depressants. The alpha (α) and gamma (γ) isomers are known to be CNS stimulants, while the beta (β) and delta (δ) isomers are considered CNS depressants inchem.org.
Interference with Neurotransmitter Systems (e.g., GABA-A receptor-chloride channel complex)
A primary mechanism for the neurotoxicity of HCH isomers, particularly the convulsant γ-HCH (lindane), is its interaction with the γ-aminobutyric acid (GABA) neurotransmitter system dss.go.th. GABA is the main inhibitory neurotransmitter in the mammalian central nervous system. The γ-HCH isomer acts as a blocker of the GABAA receptor-chloride channel complex researchgate.net. It competitively inhibits the binding of GABA to its receptor, which prevents the influx of chloride ions into the neuron dss.go.th. This inhibition of GABAergic neurotransmission leads to hyperexcitability of the nervous system, which can manifest as convulsions dss.go.th.
In contrast, other isomers like α-HCH and δ-HCH can potentiate the currents at the GABAA receptor, acting as allosteric modulators researchgate.net. This highlights the isomer-specific interactions with this critical neurotransmitter system.
Altered Synaptic Activity and Ion Channel Modulation
HCH isomers can significantly alter synaptic activity by modulating the release of neurotransmitters and affecting ion channels. Studies have shown that the convulsant γ-isomer facilitates the potassium-evoked release of the neurotransmitter noradrenaline from hippocampal slices, while the depressant δ-isomer reduces its release. The α- and β-isomers showed no effect on noradrenaline release nih.gov. This demonstrates a direct, isomer-specific impact on presynaptic neurotransmitter release mechanisms.
The modulation of ion channels, which are crucial for neuronal excitability and synaptic transmission, is another key neurotoxic mechanism mdpi.com. HCH isomers can induce changes in intracellular calcium homeostasis. For example, in neurons, both the δ- and γ-isomers stimulate the influx of Ca²⁺ through different voltage-gated calcium channels researchgate.net. In human neutrophils, α-, δ-, and γ-HCH increase intracellular Ca²⁺ concentrations, while β-HCH does not researchgate.net. The modulation of these ion channels can profoundly affect neuronal signaling, from the initiation and propagation of action potentials to the release of neurotransmitters at the synapse scispace.com.
Inhibition of Na+-K+-ATPase Activity
HCH isomers are believed to exert toxic effects by inhibiting the activity of crucial membrane-bound enzymes, including Na+-K+-ATPase (the sodium-potassium pump) nih.gov. This enzyme is vital for maintaining the electrochemical gradients across the cell membrane, which is essential for nerve impulse transmission and the transport of molecules into and out of the cell. Inhibition of Na+-K+-ATPase activity has been linked to the cytotoxicity induced by HCH isomers researchgate.net. Furthermore, inhibition of Mg²⁺-ATPase activity has also been observed in rat liver tissue, suggesting that some of the toxic effects of γ-HCH may arise from its influence on this ATPase activity inchem.org.
Other Systemic Toxicities
Beyond its carcinogenic and neurotoxic effects, HCH exposure is associated with a range of other systemic toxicities affecting various organs.
Summary of HCH Isomer Systemic Toxicities
| Affected System | Toxic Effects Observed | Isomers Implicated |
|---|---|---|
| Hepatic (Liver) | Increased liver weight, hepatocellular hypertrophy, necrosis, fatty degeneration, nodular hyperplasia. cdc.govdss.go.th | α-HCH, β-HCH, γ-HCH |
| Renal (Kidney) | Glucosuria (glucose in urine) without altered blood glucose, degenerative changes in renal tubules. dss.go.th | β-HCH, γ-HCH |
| Reproductive | Damage to the male reproductive tract, antiandrogenic effects, reduced testicular size, disrupted sperm production. cancer.govresearchgate.netresearchgate.net | γ-HCH |
| Immune System | Decreased spleen and thymus weights, reduced delayed-type hypersensitivity response, decreased antibody titers. cdc.gov | γ-HCH |
| Developmental | Seizures, effects on motor activity, learning, and memory in offspring exposed in utero or during development. cdc.gov | γ-HCH |
| Hematological | Decreases in total white blood cell counts. inchem.org | Technical HCH |
Animal studies have consistently shown the liver to be a primary target of HCH toxicity. Oral administration of α-, β-, and γ-HCH has resulted in increased liver weights, hepatocellular hypertrophy, necrosis, and fatty degeneration in rats and mice cdc.govdss.go.th. Renal effects have also been reported, with dietary intake of β- or γ-HCH causing glucosuria in rats, indicating a detrimental effect on the kidney tubules dss.go.th.
The reproductive system is also vulnerable. HCH isomers can cause reproductive damage, and lindane (γ-HCH) is known to have antiandrogenic effects in males, potentially impairing reproductive development cancer.govresearchgate.net. Furthermore, γ-HCH has been shown to adversely affect the immune system, leading to decreased organ weights (spleen and thymus) and suppressed immune responses in animal models cdc.gov. Developmental neurotoxicity is another significant concern, with in utero or early life exposure to γ-HCH resulting in seizures, and deficits in motor activity, learning, and memory in animal offspring cdc.gov.
Hepatic Toxicity
The molecular mechanisms underlying HCH-induced liver toxicity are multifaceted. Research suggests that γ-HCH interferes with the liver's oxidative capacity and glutathione (B108866) metabolism. inchem.org Exposure to HCH has been shown to elevate lipid peroxides in the nuclear, mitochondrial, and microsomal fractions of liver cells in animal models, indicating significant oxidative stress. nih.gov Another identified mechanism is an increase in lipid metabolism. inchem.org
Animal studies have consistently demonstrated a range of adverse liver effects from exposure to various HCH isomers. These include increased absolute and relative liver weights, hepatocellular hypertrophy (enlargement of liver cells), necrosis (cell death), fatty degeneration, proliferation of the bile duct, and nodular hyperplasia. cdc.gov The α-HCH isomer is considered the most tumorigenic in mice, leading to hepatic nodules and hepatocellular carcinomas. dss.go.thresearchgate.net
Immunotoxicity
The immunotoxicity of HCH isomers is a presumed health effect in humans, although direct human data is considered inadequate. cdc.gov However, animal studies provide evidence of the immune-disrupting potential of these compounds.
Studies on the β-HCH isomer in mice have shown significant alterations in immune function. nih.gov Following dietary exposure, mice exhibited decreased lymphoproliferative responses to mitogens. cdc.govnih.gov Further investigation revealed a decrease in T-lymphocyte-mediated cytolysis of tumor targets and a reduction in natural killer (NK) cell activity, indicating that β-HCH can induce changes in immune function without causing overt signs of toxicity like changes in lymphoid organ weight or histology. nih.gov
The γ-HCH isomer (lindane) has also been shown to suppress the immune system across various animal models, including rats, mice, rabbits, and sheep. cdc.gov Observed effects include a reduced delayed-type hypersensitivity response and decreased antibody titers in response to antigens. cdc.gov Histological changes in lymphoid organs have been noted, corresponding with the immunomodulatory effects of γ-HCH. nih.gov Some research indicates a biphasic response, with initial stimulation of the immune system followed by suppression in a dose-dependent manner. nih.gov
Developmental Toxicity
Developmental toxicity is a presumed health effect for humans exposed to HCH isomers. cdc.govcdc.gov Evidence shows that these compounds can cross the placental barrier, leading to fetal exposure. cdc.gov
Human observational studies have explored the link between HCH exposure and developmental outcomes, though results have not always been consistent. cdc.gov This inconsistency may be partly due to the shorter half-lives of α- and γ-HCH in the body. cdc.gov However, associations have been reported between maternal or fetal concentrations of HCH isomers and adverse outcomes such as fetal growth restriction. cdc.gov
Animal studies, particularly with γ-HCH, provide clearer evidence of developmental effects. In rats, mice, and mink, exposure to γ-HCH has been linked to:
Reduced viability and lower body weight of pups. cdc.gov
Perturbations in the development of both male and female reproductive tracts. cdc.gov
Alterations in the developing liver, thymus, spleen, and heart. cdc.gov
Developmental neurotoxicity. cdc.gov
Research in pregnant mice suggests that the fetotoxic effects of γ-HCH may be mediated by induced oxidative stress, as indicated by increased lipid peroxidation in fetal livers. cdc.gov
Biomarkers of Exposure and Effect
Blood and Tissue Concentrations of HCH Isomers
The measurement of HCH isomers in blood and tissues serves as a key biomarker of exposure. cdc.gov Due to their lipophilic nature, HCH isomers tend to accumulate in fatty tissues. cdc.govresearchgate.net The β-HCH isomer is particularly significant in this regard; it is more persistent and accumulates to a much greater extent than other isomers, making it a reliable indicator of long-term exposure. dss.go.thcdc.govcancer.govdeplazio.itacs.orgresearchgate.net In contrast, serum measurements of γ-HCH are more representative of short-term exposure due to its faster metabolism and excretion. dss.go.thcdc.gov
Studies of occupationally exposed workers have provided quantitative data on the body burden of these isomers. For instance, air concentrations of α-HCH, β-HCH, and γ-HCH were associated with corresponding mean blood serum levels. cdc.gov
Serum Concentrations of HCH Isomers in Occupationally Exposed Workers
| HCH Isomer | Concentration Range in Serum (µg/L) |
|---|---|
| alpha-HCH | 10–273 |
| beta-HCH | 17–760 |
| gamma-HCH | 5–188 |
Data from a study on workers in a lindane-producing factory. nih.gov
The accumulation of β-HCH is pronounced, with concentrations in subcutaneous adipose tissue found to be approximately 300 times higher than in serum. nih.gov This significant bioaccumulation underscores its persistence in the human body. deplazio.itnih.gov
Identification of Specific Biomarkers for HCH-Induced Effects
A biomarker of effect is a measurable biochemical, physiological, or other alteration within an organism that, depending upon the magnitude, can be recognized as an established or potential health impairment or disease. mdpi.com To date, no biomarkers of effect that are specific to HCH isomers have been identified in the literature. cdc.gov
While direct HCH-specific effect biomarkers are lacking, research points to potential avenues for their discovery. Further studies designed to elucidate the mechanisms of action and adverse outcome pathways could help identify specific biomarkers for health effects concerning the liver, as well as the neurological, developmental, and immune systems. cdc.gov
General biomarkers of chemical-induced effects include DNA adducts, gene mutations, and chromosomal alterations. mdpi.comredalyc.org In the context of HCH, some research has explored molecular markers. For example, one study identified the phosphorylation of the H2AX histone protein (forming γ-H2AX) as a potential molecular marker of DNA damage and repair in response to β-HCH-induced genotoxicity. nih.gov However, such markers are not exclusive to HCH exposure and can be induced by various other stressors. nih.gov
Remediation Technologies for Hch Contaminated Environments
Bioremediation Strategies
Bioremediation harnesses the metabolic capabilities of microorganisms and plants to degrade or transform HCH into less harmful substances. This approach is often considered a more environmentally friendly and cost-effective alternative to conventional physical and chemical methods.
Biostimulation and Bioaugmentation in Soil and Aquatic Systems
Biostimulation and bioaugmentation are two key strategies employed to enhance the microbial degradation of HCH in contaminated environments.
Biostimulation involves the addition of nutrients and other amendments to stimulate the growth and activity of indigenous microorganisms capable of degrading HCH. In a field-scale study, the addition of ammonium (B1175870) phosphate (B84403) and molasses to HCH-contaminated soil was investigated as a biostimulation approach. nih.govresearchgate.net This strategy aims to overcome nutrient limitations that may be hindering the natural attenuation of the pollutant.
Bioaugmentation involves the introduction of specific microorganisms with known HCH-degrading capabilities into the contaminated site. remittancesreview.com A study on HCH-contaminated soils utilized a microbial consortium of HCH-degrading sphingomonads for bioaugmentation. nih.govresearchgate.netepfl.ch Research has shown that a combination of biostimulation and bioaugmentation can be particularly effective. For instance, the simultaneous application of an actinobacteria consortium (bioaugmentation) and sugarcane filter cake (biostimulation) significantly enhanced the removal of lindane from various soil types. nih.gov In this combined approach, the pesticide removal rates were 61.4% in silty loam soil, 70.8% in clayey soil, and 86.3% in sandy soil after 14 days. nih.gov
The effectiveness of these strategies is influenced by various factors, including the soil type, the specific HCH isomers present, and the microbial consortium used. For example, the combination of biostimulation and bioaugmentation proved to be the most effective method for reducing the levels of α- and β-HCH in a field trial. nih.govresearchgate.net
Table 1: Effectiveness of Biostimulation and Bioaugmentation on Lindane Removal in Different Soil Types
| Soil Type | Treatment | Pesticide Removal (%) | Duration (days) |
|---|---|---|---|
| Silty Loam | Bioaugmentation + Biostimulation | 61.4 | 14 |
| Clayey | Bioaugmentation + Biostimulation | 70.8 | 14 |
| Sandy | Bioaugmentation + Biostimulation | 86.3 | 14 |
Data sourced from a study on enhanced bioremediation of lindane-contaminated soils. nih.gov
Bioreactor Systems for HCH Treatment
Bioreactors provide a controlled environment for the treatment of HCH-contaminated materials, such as soil slurries and wastewater. These systems allow for the optimization of conditions like nutrient levels, temperature, and microbial populations to enhance degradation rates.
Anaerobic slurry bioreactors have shown significant promise for the remediation of HCH-contaminated soil. In one study, an anaerobic bioreactor efficiently degraded HCH isomers in a soil slurry. researchgate.netnih.gov The performance of the reactor was optimized by adjusting several parameters. The best results were achieved with a sludge concentration of 8 g VSS l-1, a starch concentration of 2 g COD l-1, and soil replacements of 10-20%. researchgate.netnih.gov Under these conditions, α- and γ-HCH were completely degraded within 10 days, while approximately 90% of β- and δ-HCH were removed after 50 days. researchgate.netnih.gov This demonstrates the potential of anaerobic bioreactors as a viable ex-situ treatment option for HCH-contaminated soils.
The choice of substrate is crucial for the efficiency of anaerobic bioreactors. Starch was found to be an effective substrate for the degradation of HCH isomers in these systems. researchgate.net The controlled environment of a bioreactor allows for the containment and monitoring of the degradation process, ensuring the efficient breakdown of HCH isomers.
Phytoremediation Approaches
Phytoremediation is an in-situ remediation technology that utilizes plants to remove, degrade, or contain contaminants from soil and water. epa.gov This approach is considered a cost-effective and aesthetically pleasing method for cleaning up large areas of contamination.
Several plant species have been identified for their potential to remediate HCH-contaminated sites. Studies have shown that dominant native species such as Lotus tenuis, Artemisia vulgaris, and Tanacetum vulgare are capable of taking up HCH in their tissues. nih.gov The ability of these plants to grow in contaminated soil and accumulate the pollutant makes them suitable candidates for phytomanagement strategies. nih.govresearchgate.net
The effectiveness of phytoremediation can be enhanced by the symbiotic relationship between plants and rhizospheric microorganisms, particularly mycorrhizal fungi. hchforum.com These fungi can improve plant tolerance to pollutants and enhance the degradation of organic contaminants in the root zone. hchforum.com The use of HCH-tolerant plants in conjunction with their associated microorganisms can help to reduce the mobility of HCH, thereby minimizing the risk of it leaching into groundwater or spreading through the air. hchforum.com
Field-Scale Implementation and Performance Assessment of Bioremediation
The successful transition of bioremediation strategies from the laboratory to the field is crucial for their practical application. Several field-scale studies have been conducted to evaluate the performance of biostimulation and bioaugmentation for the remediation of HCH-contaminated sites.
One such study involved the in-situ and ex-situ treatment of HCH-contaminated soils over a 64-day period. nih.govepfl.ch The treatments included biostimulation with ammonium phosphate and molasses, bioaugmentation with a consortium of HCH-degrading sphingomonads, and a combination of both. nih.govresearchgate.netepfl.ch The combined approach was found to be the most effective in reducing the levels of α- and β-HCH. nih.govresearchgate.net The performance of the bioremediation was assessed by monitoring the reduction in HCH concentrations in the soil.
The assessment of field-scale bioremediation also involves tracking the survival and activity of the introduced microorganisms. In a study involving a bioaugmentation field trial, a PCR-based method was developed to track the presence of the HCH-degrading bacterium Sphingobium indicum B90A in the soil. researchgate.net This allows for the monitoring of the bioaugmentation process and helps in understanding the fate of the introduced organisms.
Table 2: Field-Scale Bioremediation Approaches for HCH-Contaminated Soil
| Location | Treatment Strategy | Amendments/Microorganisms | Duration | Outcome |
|---|---|---|---|---|
| HCH dumpsite, Lucknow (in-situ) | Biostimulation, Bioaugmentation, Combined | Ammonium phosphate, molasses, HCH-degrading sphingomonads | 64 days | Combined approach most effective for α- and β-HCH reduction. nih.govresearchgate.net |
| University of Delhi (ex-situ) | Biostimulation, Bioaugmentation, Combined | Ammonium phosphate, molasses, HCH-degrading sphingomonads | 64 days | Confirmed effectiveness of combined treatment. researchgate.net |
Data compiled from studies on laboratory and field-scale bioremediation of HCH. nih.govresearchgate.netresearchgate.net
Other Remediation Approaches
In addition to bioremediation, other technologies, particularly thermal treatment, are employed for the remediation of HCH-contaminated environments.
Thermal Treatment Techniques
Thermal treatment methods use heat to separate or destroy contaminants in soil and other materials. These techniques are generally faster than bioremediation but can be more energy-intensive and costly.
Thermal desorption is a physical separation process that heats contaminated soil to volatilize contaminants like HCH. unesp.brepa.gov This process operates at lower temperatures (typically up to 600°C) than incineration and is designed to remove the contaminants without destroying them. unesp.br The volatilized HCH is then collected and treated in a separate gas treatment system. frtr.gov The effectiveness of thermal desorption depends on the temperature and the duration of the heating. unesp.br Studies have shown that a significant reduction in HCH concentration can be achieved at temperatures considerably below their boiling points. For instance, a significant reduction of the γ-HCH isomer was observed at 350°C in just 0.1 hours of heating, while the more persistent β-HCH isomer required 96 hours at the same temperature for a 99.1% reduction. unesp.br
Incineration is a high-temperature thermal process that destroys HCH through combustion. It operates at much higher temperatures (870 to 1,200°C) than thermal desorption and is effective for highly contaminated materials. frtr.gov While effective, incineration can be expensive and may produce harmful byproducts if not properly controlled.
Table 3: Parameters for Thermal Desorption of HCH Isomers
| HCH Isomer | Temperature (°C) | Heating Time (hours) | Concentration Reduction (%) |
|---|---|---|---|
| γ-HCH | 350 | 0.1 | Significant |
| β-HCH | 350 | 96 | 99.1 |
Data from a study on the thermal desorption of HCH. unesp.br
Chemical Extraction and Dechlorination Processes (e.g., Base Catalyzed Dechlorination)
Chemical treatment methods for HCH-contaminated soil and water primarily focus on two approaches: extracting the contaminants from the matrix for further treatment or destroying them in situ through dechlorination processes.
Chemical Extraction:
Solvent extraction is a technique used to transfer HCH from the soil matrix to a liquid solvent. The efficiency of this process is dependent on the type of solvent, temperature, and the physical-chemical properties of the soil. Accelerated Solvent Extraction (ASE) is an advanced form of this technique that utilizes elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption. Research has shown that a mixture of dichloromethane-acetone (1:1, v/v) or methanol (B129727) can achieve significantly greater recovery of pesticides like HCH from soil compared to non-polar solvents like hexane (B92381) usda.gov. The optimal temperature for ASE has been found to be in the range of 100-130 °C usda.gov. Another efficient extraction method is matrix solid-phase dispersion (MSPD), which has demonstrated high mean recoveries of HCH isomers (91-98%) from various plant matrices researchgate.net.
Dechlorination Processes:
Dechlorination involves the removal of chlorine atoms from the HCH molecule, rendering it less toxic. Several methods can achieve this, with Base Catalyzed Dechlorination (BCD) being a prominent example.
Base Catalyzed Dechlorination (BCD): This process involves treating HCH with a strong alkaline solution, which leads to the elimination of hydrogen chloride (dehydrochlorination) from the molecule. This process can effectively degrade HCH isomers. The reaction is influenced by the type of alkali and the presence of a hydrogen donor. Studies on the BCD of hexachlorobenzene, a related compound, have shown that combinations like polyethylene (B3416737) glycol (PEG) with a hydroxide (B78521) or octadecane (B175841) with potassium hydroxide are effective for dechlorination at high concentrations rsc.org.
Catalytic Hydrodechlorination (CHD): This method uses a catalyst, typically a noble metal like palladium on a carbon support (Pd/C), in the presence of a hydrogen source to replace chlorine atoms with hydrogen atoms. This process can convert HCH to less harmful compounds like benzene (B151609) and chlorobenzene (B131634) researchgate.net. The reaction can be carried out in a multiphase system, for example, using an alkaline 2-propanol solution with a Pd/C catalyst researchgate.net.
The following table summarizes the key aspects of these chemical treatment processes.
| Technology | Description | Key Parameters | Efficiency |
| Accelerated Solvent Extraction (ASE) | Extraction of HCH from soil using solvents at elevated temperature and pressure. | Solvent type (e.g., dichloromethane-acetone), Temperature (100-130 °C), Pressure. | Generally higher than conventional methods like Soxhlet extraction usda.gov. |
| Matrix Solid-Phase Dispersion (MSPD) | A sample preparation process that combines extraction and cleanup for analyzing HCH in complex matrices. | Sorbent (e.g., Florisil), Eluting solvent (e.g., n-hexane-ethyl acetate). | Mean recoveries of 91-98% for HCH isomers in plant materials researchgate.net. |
| Base Catalyzed Dechlorination (BCD) | Dechlorination of HCH using an alkaline reagent and a hydrogen donor. | Alkali type (e.g., NaOH, KOH), Hydrogen donor (e.g., polyethylene glycol), Temperature. | Can achieve high dechlorination efficiency for chlorinated compounds rsc.org. |
| Catalytic Hydrodechlorination (CHD) | Dechlorination using a catalyst (e.g., Pd/C) and a hydrogen source. | Catalyst type, Hydrogen source (e.g., 2-propanol), Temperature, pH. | Can effectively convert HCH to benzene and chlorobenzene researchgate.net. |
Containment Strategies for Contaminated Sites
In situations where the removal or destruction of HCH is not feasible due to the extent of contamination or cost, containment strategies are employed to prevent the further spread of pollutants. These strategies focus on isolating the contaminated material from the surrounding environment.
Containment is often achieved through the installation of physical barriers. These can be categorized as surface caps (B75204) and subsurface barriers.
Surface Caps: These are impermeable or low-permeability covers placed over the contaminated area to prevent rainwater infiltration and subsequent leaching of HCH into the groundwater. They also serve to minimize the volatilization of HCH into the atmosphere. Materials used for caps can range from compacted clay to geosynthetic liners.
Subsurface Barriers: These are vertical underground walls designed to control the horizontal migration of contaminated groundwater. Common types of subsurface barriers include:
Slurry Walls: These are the most common type of subsurface barrier and are constructed by excavating a trench and backfilling it with a low-permeability slurry clu-in.org. The slurry can be a mixture of soil and bentonite (B74815) (a type of clay) or cement and bentonite clu-in.orgresearchgate.net.
Sheet Pile Walls: These are interlocking steel or vinyl sheets driven into the ground to form a continuous barrier.
Geomembrane Barriers: High-density polyethylene (HDPE) liners can be installed in trenches to create an impermeable barrier soilutions.co.uk.
In-Situ Soil Mixing: This technique involves mixing the contaminated soil with a binding agent, such as cement or bentonite, using large augers to create a low-permeability mass soilutions.co.uk.
The selection of a specific containment strategy depends on site-specific conditions, including the geology, hydrogeology, and the nature and extent of the HCH contamination.
| Barrier Type | Material | Construction Method | Primary Function |
| Surface Cap | Compacted Clay, Geosynthetic Liners | Placement and compaction over the contaminated area. | Prevents infiltration and volatilization epa.gov. |
| Slurry Wall | Soil-Bentonite, Cement-Bentonite | Trench excavation and backfilling with slurry clu-in.orgresearchgate.net. | Controls horizontal groundwater flow clu-in.org. |
| Sheet Pile Wall | Steel, Vinyl | Driving interlocking sheets into the ground. | Creates a continuous physical barrier. |
| Geomembrane Barrier | High-Density Polyethylene (HDPE) | Installation of liners in a trench soilutions.co.uk. | Provides a highly impermeable barrier soilutions.co.uk. |
| In-Situ Soil Mixing | Soil mixed with Cement/Bentonite | Mechanical mixing of soil with binding agents using augers soilutions.co.uk. | Creates a low-permeability, stabilized mass soilutions.co.uk. |
Integrated Remediation Approaches
Recognizing that a single technology may not be sufficient to address the complexities of HCH contamination, integrated approaches that combine different remediation strategies are often more effective and sustainable.
Combined Bioremediation and Physical/Chemical Methods
Combining the strengths of biological and physico-chemical treatment methods can lead to more efficient and complete remediation of HCH-contaminated sites.
One such approach is the integration of chemical oxidation with bioremediation. In-Situ Chemical Oxidation (ISCO) involves injecting strong oxidizing agents into the subsurface to break down HCH. However, ISCO can be non-selective and may negatively impact the native microbial populations necessary for subsequent bioremediation nih.gov. A carefully planned sequential approach, where chemical oxidation is used to reduce high concentrations of HCH to levels that are more amenable to microbial degradation, can be effective. Studies have explored the use of oxidants like potassium permanganate (B83412) and persulfate for HCH degradation in soil nih.govucm.es. Following chemical treatment, bioremediation can be employed to degrade the remaining contaminants and potentially toxic byproducts.
Another combined approach involves coupling Soil Vapor Extraction (SVE) with other techniques. SVE is effective at removing volatile and semi-volatile organic compounds like HCH from the unsaturated zone of the soil nih.gov. Its efficiency can be enhanced by combining it with electrokinetics, which uses a low-voltage direct current to move contaminants in the soil towards electrodes for removal nih.gov.
The success of these integrated approaches relies on a thorough understanding of the site characteristics and the interactions between the different technologies.
Sustainable Management of HCH Contaminated Sites
The long-term management of HCH-contaminated sites requires a sustainable approach that considers environmental, economic, and social factors vertasefli.co.uk. The goal of sustainable remediation is to address contamination in a way that is protective of human health and the environment while minimizing the negative impacts of the remediation activities themselves vertasefli.co.uk.
Key principles of sustainable management for HCH-contaminated sites include:
Minimizing Environmental Footprint: This involves selecting remediation technologies that have lower energy consumption, reduced greenhouse gas emissions, and minimal waste generation vertasefli.co.ukmibirem.eu. Nature-based solutions, such as monitored natural attenuation and phytoremediation, are often favored for their lower environmental impact at sites with lower contamination levels mibirem.eu.
Long-Term Effectiveness and Permanence: The chosen remediation strategy should provide a long-term solution to the contamination problem, preventing the future spread of HCH and minimizing the need for ongoing intervention nih.gov.
Economic Viability: Sustainable remediation seeks to find cost-effective solutions over the entire life cycle of the project, from investigation to long-term monitoring vertasefli.co.uk.
Social Acceptance: Engaging with local communities and stakeholders is crucial for the successful implementation of any remediation plan.
Long-Term Monitoring (LTM): A critical component of sustainable management is the implementation of a robust long-term monitoring program pei-env.comnih.govcrccare.com. LTM is essential at sites where residual contamination remains after active remediation or where containment systems are in place crccare.com. The monitoring program typically involves regular sampling of groundwater, soil, and sometimes air to:
Evaluate the performance of the remediation system.
Track the fate and transport of HCH and its degradation products.
Ensure that the containment systems are functioning as designed.
Provide an early warning of any potential migration of contaminants off-site.
Monitoring strategies need to be designed based on site-specific conditions and may evolve over time as the understanding of the site improves pnnl.gov. The data collected through LTM is vital for demonstrating the long-term protectiveness of the remedial actions and for making informed decisions about the future management of the site.
Regulatory Frameworks and Environmental Policy for Hch
Regional and National Legislation and Regulations
In addition to international treaties, various regional bodies and national governments have implemented their own regulations to control HCH.
North American Regional Action Plan (NARAP) : Canada, Mexico, and the United States, through the Commission for Environmental Cooperation (CEC), developed a NARAP for lindane and other HCH isomers. pops.intcec.org This plan recognized the risks posed by these substances and aimed to reduce their risks to human health and the environment across North America. epa.govcec.org
European Union (EU) : The EU implements the Stockholm Convention and the Aarhus Protocol through its own POPs Regulation (EC) No 850/2004. pops.inteuropa.eu This regulation bans or restricts the production and use of POPs within the EU. kemi.se HCH is also identified as a priority hazardous substance under the European Water Framework Directive 2000/60/EC. pops.int
United States : The U.S. Environmental Protection Agency (EPA) has classified HCH as a hazardous waste, subject to specific disposal requirements. cdc.gov The Occupational Safety and Health Administration (OSHA) regulates workplace exposure, setting a maximum allowable concentration for γ-HCH in workplace air at 0.5 mg per cubic meter for an 8-hour workday. cdc.gov
These regional and national actions complement the global frameworks, often providing more specific and stringent controls on the use, release, and disposal of HCH and its isomers.
European Union (EU) Regulations (e.g., EU POP Regulation, Water Framework Directive)
The European Union has implemented stringent regulations to control and eliminate the environmental and health risks posed by HCH. Key among these are the EU POP Regulation and the Water Framework Directive.
The EU POP Regulation ((EU) 2019/1021) aligns the EU's legal framework with the Stockholm Convention on Persistent Organic Pollutants. cha.gov.tw This regulation prohibits or severely restricts the manufacturing, marketing, and use of substances listed in its annexes. cha.gov.twenviliance.com HCH isomers, including lindane, are listed as POPs, and therefore their production and use are banned within the EU. cha.gov.tw The regulation also sets out provisions for the environmentally sound management of waste containing POPs, establishing concentration limits for which waste must be managed in a way that the POP content is destroyed or irreversibly transformed. moenv.gov.tw
The EU Water Framework Directive (WFD) (2000/60/EC) aims to protect and enhance the quality of aquatic ecosystems. reca.gov.tw It establishes a list of "priority substances" that pose a significant risk to or via the aquatic environment. reca.gov.tw Hexachlorocyclohexane (B11772) is identified as a priority hazardous substance, signifying that it is toxic, persistent, and prone to bioaccumulation. reca.gov.twcirs-group.commoenv.gov.tw The WFD mandates that member states take measures to cease or phase out emissions, discharges, and losses of these hazardous substances to water bodies. reca.gov.tw Environmental Quality Standards (EQSs) are set for these pollutants in surface waters to ensure that "good chemical status" is achieved and maintained. nih.gov
North American Regional Action Plan on Lindane and Other this compound Isomers
In North America, Canada, Mexico, and the United States have collaborated under the Commission for Environmental Cooperation (CEC) to address the risks of HCH isomers through the North American Regional Action Plan (NARAP) on Lindane and Other this compound Isomers . enviliance.com Recognizing that lindane and its alpha and beta isomers are persistent, bioaccumulative, and toxic, the NARAP was developed to reduce these risks to human health and the environment across the region. chemsafetypro.com
The plan facilitated a cooperative approach to phase out the remaining uses of lindane and to build capacity for monitoring and modeling HCH in the environment and in humans. enviliance.com At the time the NARAP was initiated, lindane was still used in various agricultural, veterinary, and pharmaceutical applications in the three countries. enviliance.com The collaborative efforts under the NARAP supported Mexico in its decision to nominate lindane and its isomers for elimination under the Stockholm Convention. enviliance.com
National Policies and Enforcement (e.g., in Pakistan, Taiwan)
Individual nations have also established policies to manage HCH, often in response to international agreements.
Pakistan: As a signatory to the Stockholm Convention, Pakistan has taken steps to regulate HCH. nat.gov.tw The use of lindane (γ-HCH) is officially banned in the country. 3r-foundation.or.th Although specific enforcement details can be challenging to document, the country's commitment to the Stockholm Convention implies a legal framework for the prohibition of other HCH isomers as well. nat.gov.twnih.gov However, reports suggest that the extensive historical use of pesticides has left a legacy of contamination, and Pakistan is considered to have significant reservoirs of outdated pesticides. nih.gov The country lacks its own specific regulatory guidelines for pesticide residue limits in soil. nih.gov
Taiwan: Although not a party to the Stockholm Convention, Taiwan has proactively aligned its chemical management policies with international standards. moenv.gov.tw The government has drafted a "National Implementation Plan of the Stockholm Convention on Persistent Organic Pollutants," which was approved by the Executive Yuan in 2008, to serve as a basis for domestic control of POPs. reca.gov.twmoenv.gov.tw The use of HCH has been banned or restricted under various acts, including the Pesticide Management Act and the Toxic Chemical Substances Control Act. moenv.gov.tw Surveys have indicated that while HCH residues are still detectable in some soils and sediments, the government has been monitoring their environmental levels since the 1980s. moenv.gov.tw The Environmental Protection Administration (now the Ministry of Environment) and other ministries collaborate to restrict the use of POPs and control their environmental flow through various regulations and monitoring programs. reca.gov.tw
Management of HCH Waste and Stockpiles
The production of lindane was an inefficient process, generating 8 to 12 metric tons of waste isomers for every metric ton of lindane produced. This has resulted in a massive global legacy of HCH waste, presenting a significant environmental challenge.
Estimation of Global HCH Waste Volumes
Estimates of the total volume of HCH waste generated worldwide vary, but all point to a substantial figure. It is estimated that between 4.8 and 7.2 million metric tons of HCH waste have been produced globally. Much of this waste was disposed of in an uncontrolled manner, often near production facilities, creating numerous contaminated sites.
| Region/Country | Estimated HCH Waste (in metric tons) | Source |
|---|---|---|
| Global Estimate | 4,800,000 - 7,200,000 | |
| Europe | 1,800,000 - 3,000,000 |
Environmental Sound Management of Hazardous Waste and Stockpiles
The environmentally sound management (ESM) of HCH waste and stockpiles is a critical component of mitigating their environmental and health impacts. ESM encompasses a range of practices for handling, collecting, transporting, storing, and disposing of hazardous waste in a manner that protects human health and the environment.
Key principles of ESM for obsolete pesticides like HCH include:
Identification and Inventory: The first step is to identify and create a detailed inventory of the obsolete pesticide stocks.
Safeguarding: Stocks need to be properly contained and stored to prevent leakage and environmental contamination. This often involves repackaging the waste into UN-certified containers.
Transportation: The transport of hazardous waste must comply with international regulations, such as the International Maritime Dangerous Goods (IMDG) Code.
Disposal: High-temperature incineration in specialized facilities is a common and effective method for the destruction of HCH waste. Other technologies, such as bioremediation and chemical decomposition, are also being explored.
International bodies like the Food and Agriculture Organization (FAO) and industry associations provide guidance on the safe disposal of obsolete pesticides.
Challenges in Waste Disposal and Remediation Funding
The management and remediation of HCH waste and contaminated sites are fraught with challenges, primarily related to technical complexity, cost, and regulatory hurdles.
Technical and Logistical Challenges:
Proper Waste Segregation and Handling: Incorrectly segregating and handling hazardous waste can lead to contamination and increased disposal costs.
Transportation Risks: The transportation of large volumes of hazardous waste carries risks of spills and accidents.
Environmental Contamination: Preventing the leakage of contaminants into soil and groundwater during cleanup and disposal is a major concern.
Funding and Economic Constraints:
High Costs: The costs associated with the investigation, remediation, and disposal of HCH-contaminated sites are substantial. Remediation technologies like thermal desorption can have high capital and operating costs. For example, the cost of disposing of 1,500 metric tons of obsolete pesticides in Ethiopia, which included organochlorines like lindane, was over US$4.4 million in the early 2000s.
Funding Shortfalls: Securing adequate and sustained funding for the cleanup of "orphan" sites, where the original polluter is no longer identifiable or viable, is a significant barrier. While some governments offer loans and grants for remediation, the scale of the HCH problem often outstrips available resources.
Regulatory Compliance: Navigating the complex web of local, national, and international regulations adds to the administrative burden and cost of remediation projects.
These challenges underscore the need for international cooperation, innovative and cost-effective remediation technologies, and robust financial mechanisms to address the global legacy of HCH contamination.
Analytical Methodologies for Hch Isomers
Isomer-Specific Separation and Quantification Techniques
The separation and quantification of individual HCH isomers are predominantly achieved through chromatographic techniques. Gas chromatography (GC) is the most widely used method for this purpose due to its high resolution and sensitivity for volatile and semi-volatile organic compounds like HCH. nih.govvurup.sk
Capillary gas chromatography, in particular, offers excellent separation of HCH isomers. vurup.sk The choice of the stationary phase within the GC column is critical for achieving baseline separation of the isomers. Various stationary phases with different polarities are employed to optimize the separation based on the specific analytical requirements.
For quantification, several detectors can be coupled with a GC system. The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like HCH and has been a common choice for their analysis. Flame Ionization Detectors (FID) are also used, though they are less specific than ECDs. nih.gov
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), provides an alternative for the separation of HCH isomers. egyankosh.ac.inrsc.orgmdpi.comresearchgate.net While not as commonly used as GC for HCH analysis, HPLC can be effective, especially when coupled with advanced detectors. egyankosh.ac.inrsc.org
Table 7.1: Common Chromatographic Techniques for HCH Isomer Analysis This interactive table summarizes common chromatographic methods used for the separation and quantification of HCH isomers.
| Technique | Detector | Typical Application | Advantages | Limitations |
|---|---|---|---|---|
| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Environmental samples (soil, water, air) | High sensitivity to halogenated compounds | Less structural information |
| Gas Chromatography (GC) | Flame Ionization Detector (FID) | Analysis of higher concentrations | Robust and universal for organic compounds | Lower sensitivity compared to ECD |
| High-Performance Liquid Chromatography (HPLC) | UV Detector | Research and specialized applications | Suitable for less volatile compounds | Generally lower resolution for HCH isomers compared to GC |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer (MS) | Confirmatory analysis and complex matrices | High selectivity and structural elucidation | Higher instrumentation cost |
Advanced Spectroscopic and Chromatographic Methods for HCH Analysis
For unambiguous identification and confirmation of HCH isomers, especially at trace levels in complex environmental samples, advanced hyphenated techniques are employed. These methods combine the separation power of chromatography with the specificity of spectroscopic detection.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of HCH isomers. nih.govresearchgate.net In GC-MS, the gas chromatograph separates the individual isomers, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each isomer that serves as a chemical fingerprint for identification. nih.gov This method offers high sensitivity, with detection limits for some organochlorine compounds as low as 60 femtograms. nih.gov
Compound-Specific Isotope Analysis (CSIA) is an advanced analytical technique that can provide insights into the sources and degradation pathways of HCH isomers in the environment. weebly.comnih.gov This method utilizes gas chromatography/combustion-isotope ratio mass spectrometry (GC/C-IRMS) to measure the stable carbon isotope ratios (δ¹³C) of individual HCH isomers. weebly.comnih.gov Different sources of technical HCH mixtures can have distinct isotopic fingerprints, allowing for source differentiation. weebly.comnih.gov Furthermore, biodegradation processes often result in a characteristic shift in the isotopic composition of the remaining contaminant, enabling the assessment of in-situ biodegradation. weebly.comnih.gov
Multidimensional Chromatography , such as two-dimensional gas chromatography (GC×GC), enhances the separation of complex mixtures by employing two columns with different stationary phases. fiveable.me This technique can improve the resolution of HCH isomers from interfering compounds in challenging matrices.
Other advanced spectroscopic detectors that can be coupled with GC include Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, although their application in routine HCH analysis is less common. nih.gov
Table 7.2: Advanced Analytical Methods for HCH Isomer Analysis This interactive table outlines advanced spectroscopic and chromatographic methods for the detailed analysis of HCH isomers.
| Method | Principle | Application | Key Findings |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC followed by mass-based identification and quantification. nih.gov | Confirmatory analysis, identification of metabolites, and quantification in complex matrices. nih.gov | Provides structural information for unambiguous identification. nih.gov |
| Compound-Specific Isotope Analysis (CSIA) | Measures the stable isotope ratios of individual compounds using GC/C-IRMS. weebly.comnih.gov | Source apportionment and assessment of biodegradation of HCH isomers. weebly.comnih.gov | Different HCH sources can have distinct isotopic signatures. weebly.comnih.gov |
| Two-Dimensional Gas Chromatography (GC×GC) | Utilizes two different GC columns for enhanced separation. fiveable.me | Analysis of HCH in highly complex environmental samples. | Improved resolution and separation from co-eluting interferences. |
Quality Control and Assurance in HCH Environmental Monitoring
Key components of a QA/QC program for HCH analysis include:
Standard Operating Procedures (SOPs): Detailed, written procedures for all aspects of the monitoring program, including sample collection, preservation, transportation, storage, extraction, and analysis. epa.gov
Certified Reference Materials (CRMs): The use of CRMs is crucial for method validation, calibration, and assessing the accuracy of analytical measurements. sigmaaldrich.comreagecon.comsigmaaldrich.com CRMs are materials with a known and certified concentration of HCH isomers.
Method Blanks: These are samples of a clean matrix that are processed and analyzed in the same manner as the environmental samples. They are used to assess potential contamination during the analytical process. epa.gov
Spiked Samples (Matrix Spikes): A known amount of HCH isomers is added to an environmental sample before extraction and analysis. The recovery of the added analytes is used to evaluate the efficiency of the analytical method in the specific sample matrix.
Duplicate Samples: Two separate aliquots of the same sample are analyzed to assess the precision of the analytical method. epa.gov
Internal Standards: A known amount of a compound that is chemically similar to the HCH isomers but not present in the environmental samples is added to every sample, standard, and blank. This helps to correct for variations in instrument response and sample processing.
Proficiency Testing (PT) Schemes: Laboratories participate in PT schemes by analyzing samples with unknown concentrations of HCH isomers provided by an external organization. This provides an independent assessment of the laboratory's analytical performance.
A Quality Assurance Project Plan (QAPP) is a formal document that outlines all the QA/QC procedures and technical activities that will be implemented for a specific environmental monitoring project to ensure that the results meet the defined data quality objectives. epa.gov
Table 7.3: Key Quality Control and Assurance Measures in HCH Analysis This interactive table details essential QC/QA practices for reliable HCH environmental monitoring.
| QC/QA Measure | Purpose | Frequency | Acceptance Criteria |
|---|---|---|---|
| Method Blank | To monitor for contamination during the analytical process. epa.gov | One per analytical batch. | Below the method detection limit. |
| Certified Reference Material (CRM) | To verify the accuracy of the analytical method. sigmaaldrich.com | As required for method validation and periodically with sample batches. | Within the certified range of the CRM. |
| Matrix Spike | To assess method performance in a specific sample matrix. | One per analytical batch or per 20 samples. | Typically 70-130% recovery, but matrix dependent. |
| Duplicate Sample | To assess the precision of the analytical method. epa.gov | One per analytical batch or per 20 samples. | Relative percent difference (RPD) typically <20-30%. |
| Internal Standard | To correct for variations in instrument response and sample processing. | Added to all samples, standards, and blanks. | Area counts should be within a specified range. |
Historical Context and Legacy of Hch Production and Use
Global Production Trends and Major Producing Regions
The commercial production of technical-grade HCH commenced on a large scale following the Second World War, with its insecticidal properties being discovered in the early 1940s. researchgate.net Global production was widespread, involving numerous countries across different continents. Between 1950 and 2000, it is estimated that approximately 600,000 tonnes of lindane (gamma-HCH) were produced worldwide, the vast majority of which was utilized in the agricultural sector. researchgate.netwikipedia.orgresearchgate.net
Production was not limited to a single region, with manufacturing facilities established in Europe, Asia, and the Americas. Major producing nations included the United States, China, Brazil, India, and numerous European countries such as France, Germany, Spain, and Italy. wikipedia.orgnih.govresearchgate.net China was a particularly significant producer and consumer of technical HCH, manufacturing around 4.5 million tonnes between 1952 and 1983. sswm.info In the United States, commercial production started in 1945 and reached its peak in the 1950s. nih.govnih.gov While production in many Western countries ceased from the 1970s onwards, some nations, like India and Romania, continued production for a longer period. nih.govcluin.org By November 2006, the use of lindane had been banned in 52 countries and restricted in 33 others. wikipedia.orgeuropa.eu An international ban on the agricultural use of lindane was later implemented in 2009 under the Stockholm Convention on Persistent Organic Pollutants. wikipedia.orgeuropa.eu
| Region/Country | Notable Production Period | Estimated Production/Use Details |
|---|---|---|
| Global | 1950-2000 | ~600,000 tonnes of lindane produced. researchgate.netwikipedia.org |
| United States | Began in 1945, peaked in 1950s | Commercial production ended in 1978. nih.govnih.gov |
| China | 1952-1983 | Largest producer and user of technical HCH, with ~4.5 million tonnes produced. sswm.info |
| India | Active post-1970s | One of the last remaining producers. nih.govnih.gov |
| Europe | Primarily 1950s-1970s | Major producers included Germany, Spain, France, Italy, and Romania. nih.govresearchgate.net |
| Brazil | Active producer | Significant production and use, leading to contaminated sites. wikipedia.orgclu-in.org |
Inefficient Production Processes and Waste Generation
The primary method for producing HCH is the photochlorination of benzene (B151609). nih.gov This process yields a mixture of stereoisomers known as technical-grade HCH. researchgate.net However, only the gamma isomer (γ-HCH), commonly known as lindane, possesses significant insecticidal properties. researchgate.net The other isomers, primarily alpha-HCH (α-HCH) and beta-HCH (β-HCH), not only lack the desired pesticidal activity but are also considered more toxic. wikipedia.org
The production of lindane is exceptionally inefficient, as γ-HCH constitutes only about 8-15% of the initial technical-grade mixture. researchgate.net To obtain purified lindane (typically >99% γ-HCH), the isomers must be separated through processes like fractional crystallization. nih.gov This results in the generation of enormous quantities of waste isomers, often referred to as "HCH muck" or "HCH residuals." For every tonne of lindane produced, an estimated 8 to 12 tonnes of these waste isomers are generated. researchgate.neteuropa.eu
| Isomer | Percentage in Technical Mixture | Primary Characteristic |
|---|---|---|
| Alpha-HCH (α-HCH) | 55-80% | Major waste by-product. researchgate.net |
| Beta-HCH (β-HCH) | 5-14% | Waste by-product, notably more persistent. researchgate.netwikipedia.org |
| Gamma-HCH (γ-HCH) | 8-15% | The desired insecticidal product (Lindane). researchgate.net |
| Delta-HCH (δ-HCH) | 2-16% | Minor waste by-product. researchgate.net |
| Epsilon-HCH (ε-HCH) | 3-5% | Minor waste by-product. researchgate.net |
Based on the global production of lindane, it is estimated that a staggering 4 to 7 million tonnes of HCH waste have been generated and discarded worldwide over the past six decades. researchgate.netresearchgate.net This massive quantity of hazardous waste presents a significant global management and remediation challenge.
Disposal Practices and Environmental Contamination (e.g., Unsecured Dumpsites, Road Construction Use)
The management and disposal of the vast quantities of HCH waste isomers were historically inadequate and poorly regulated. In many producing regions, the common practice was to dump the waste in unsecured open-air piles or landfills, often in close proximity to the production facilities themselves. wikipedia.orgeuropa.eu This led to the creation of massive "white mountains" of HCH residuals, which became direct sources of environmental contamination.
These dumpsites were rarely engineered to contain hazardous materials, resulting in the continuous leaching of HCH isomers into the surrounding soil and groundwater. researchgate.net The legacy of this practice is evident in the numerous contaminated sites found across the globe. In the European Union alone, nearly 300 sites, including former production facilities, landfills, and storage depots, have been identified as being contaminated with HCH. researchgate.neteuropa.eu
In some instances, attempts were made to find uses for the waste isomers, though these often exacerbated the environmental problems. For example, there have been documented cases where HCH waste was mixed with asphalt (B605645) and used in the construction of roads. This practice effectively dispersed the persistent pollutants over wider areas, creating long-term sources of contamination. The lack of foresight and regulation in disposal practices has resulted in a widespread and persistent contamination problem that affects soil, water resources, and ecosystems in the vicinity of these historical sites.
Environmental Legacy and Ongoing Emissions from Historical Sites
The chemical stability and persistence of HCH isomers mean that the environmental legacy of their production and disposal continues to this day. HCH isomers, particularly the alpha and beta forms, are classified as Persistent Organic Pollutants (POPs). europa.eu They degrade very slowly in the environment, can be transported over long distances via air and water currents, and bioaccumulate in the food chain. europa.eunih.gov
Historical production facilities and dumpsites act as ongoing sources of HCH emissions into the environment. researchgate.net Even decades after production has ceased, these sites continue to release HCH isomers into the air through volatilization and into water systems through leaching. This results in a "halo" of contamination around the sites, affecting local agriculture, drinking water sources, and public health. The long-range atmospheric transport of HCH is demonstrated by the detection of its isomers in remote regions like the Arctic, far from any production or application sites. nih.gov The remediation of these contaminated sites is technically complex, expensive, and presents a significant challenge for environmental authorities worldwide. cluin.org
Q & A
Q. How do physicochemical properties of HCH isomers influence their environmental distribution and persistence?
The environmental fate of HCH isomers (α-, β-, γ-, δ-) is governed by their partition coefficients, vapor pressure, and solubility. For example, β-HCH exhibits higher octanol-air partition coefficients (KOA) and lower Henry’s law constants (H) compared to α- and γ-isomers, leading to its persistence in fatty tissues and reduced volatility . Linear solvation energy relationships (LSERs) and quantum chemical models like COSMOtherm can predict isomer-specific partitioning, though discrepancies exist for β-HCH due to its unique thermodynamic behavior . Researchers should prioritize temperature-dependent property datasets (e.g., aqueous solubility, vapor pressure) to model transport and bioaccumulation .
Q. What analytical methods are recommended for detecting and quantifying HCH isomers in environmental matrices?
Gas chromatography coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) is standard for HCH analysis. Enantiomer-specific separation requires chiral columns (e.g., Astec® CHIRALDEX™), as α-HCH enantiomers degrade differentially in soils . For isotopic tracing, compound-specific isotope analysis (CSIA) of δ¹³C and δ³⁷Cl can track anaerobic transformation pathways in contaminated aquifers . Method validation should include spike-recovery tests and cross-confirmation with multiple detectors to address matrix interference .
Q. What mechanisms underlie the differential toxicity of HCH isomers in mammalian systems?
β-HCH is more neurotoxic and carcinogenic due to its resistance to metabolic breakdown, leading to bioaccumulation in adipose tissue . In contrast, γ-HCH (lindane) is rapidly metabolized but induces oxidative stress via cytochrome P450 activation. Researchers should use in vitro hepatocyte models and dose-response assays to compare isomer-specific effects on mitochondrial dysfunction and DNA damage . The U.S. EPA classifies α-HCH as "probably carcinogenic" and β-HCH as "possibly carcinogenic," necessitating isomer-specific risk assessments .
Advanced Research Questions
Q. How can systematic review methodologies resolve contradictions in HCH toxicity data?
Follow the ATSDR’s 8-step framework: (1) Define inclusion criteria (e.g., species, exposure routes), (2) Screen studies for bias using tools like ROBINS-I, (3) Extract data on endpoints (e.g., hepatic effects, immunotoxicity), and (4) Rate confidence using pre-defined criteria (e.g., study design, statistical power) . For example, cohort studies (e.g., Wang et al. 2021a) showing β-HCH-linked immunosuppression were weighted higher than ecologically flawed studies . Meta-analyses should stratify by isomer and exposure duration to clarify dose-response relationships .
Q. What experimental designs optimize the study of HCH isomer degradation in bioremediation?
Two-generation rodent studies (e.g., Breton et al. 2005) and soil microcosms with stable isotope probing (SIP) can track enantiomer-specific degradation . For γ-HCH, use Sphingomonas paucimobilis UT26 expressing LinA and LinB dehalogenases, which sequentially dechlorinate isomers to non-toxic metabolites . Anaerobic systems require redox-controlled conditions (Eh < -200 mV) to promote reductive dechlorination of β-HCH . Pair qPCR (e.g., linA gene abundance) with metabolite profiling to validate pathways .
Q. How can researchers model the environmental partitioning of HCH isomers across global climates?
Use fugacity-based models parameterized with isomer-specific α- and γ-HCH dominate in air/water due to higher H values, while β-HCH partitions into organic soils and biota . Arctic transport models should incorporate temperature-driven revolatilization and "cold condensation" effects . COSMOtherm predictions for octanol/water (log KOW) and air/water (log KAW) coefficients must be validated against chromatographic measurements to reduce uncertainty .
Q. What strategies address the enantioselective degradation of α-HCH in contaminated sites?
CSIA of δ¹³C and δ³⁷Cl ratios distinguishes biotic vs. abiotic degradation. Enantiomer fractionation (EF) assays using GC-MS with β-cyclodextrin columns reveal preferential degradation of (+)-α-HCH in Sphingobium spp. . Field studies should correlate EF shifts with microbial community composition (16S rRNA sequencing) and linA gene diversity . For remediation, bioaugmentation with enantiomer-specific strains (e.g., Sphingobium indicum) enhances degradation efficiency by >70% .
Methodological Notes
- Data Contradictions : Address conflicting toxicokinetic data by stratifying studies by exposure route (oral vs. dermal) and adjusting for bioaccessibility using in vitro digestion models .
- Carcinogenicity Testing : Use transgenic rodent models (e.g., Tg.rasH2) for isomer-specific tumorigenicity assays, aligning with IARC’s guidelines for γ-HCH .
- Statistical Tools : Apply mixed-effects models to account for inter-species variability in toxicity studies .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
